2-(Trifluoromethyl)-1,3-oxathiolan-5-one CAS 79413-31-3 properties
Executive Summary 2-(Trifluoromethyl)-1,3-oxathiolan-5-one (CAS 79413-31-3) is a specialized heterocyclic intermediate utilized primarily in the synthesis of fluorinated nucleoside analogs and peptidomimetics. Structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Trifluoromethyl)-1,3-oxathiolan-5-one (CAS 79413-31-3) is a specialized heterocyclic intermediate utilized primarily in the synthesis of fluorinated nucleoside analogs and peptidomimetics. Structurally, it represents a lactone-thiolactone hybrid formed by the condensation of trifluoroacetaldehyde and thioglycolic acid. Its significance in drug discovery lies in its role as a scaffold for Reverse Transcriptase Inhibitors (RTIs) and as a masked equivalent of mercaptoacetic acid. The presence of the trifluoromethyl (
) group at the C2 position introduces lipophilicity and metabolic stability, critical parameters for enhancing the bioavailability of pharmaceutical candidates.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Property
Data
CAS Registry Number
79413-31-3
IUPAC Name
2-(Trifluoromethyl)-1,3-oxathiolan-5-one
Molecular Formula
Molecular Weight
172.13 g/mol
SMILES
FC(F)(F)C1OC(=O)CS1
Physical State
Liquid or Low-melting Solid (Predicted)
Solubility
Soluble in DCM, THF, Toluene, Chloroform
Stability
Moisture sensitive; susceptible to hydrolysis in acidic/basic aqueous media.[3][4]
Synthetic Methodology
The synthesis of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one is achieved through an acid-catalyzed cyclocondensation. Due to the volatility of trifluoroacetaldehyde (bp -19°C), the reaction typically employs trifluoroacetaldehyde ethyl hemiacetal as a stable surrogate.
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
Charging: Add trifluoroacetaldehyde ethyl hemiacetal and thioglycolic acid to the solvent (0.5 M concentration).
Catalysis: Add
-TsOH.
Reflux: Heat the mixture to reflux. The reaction is driven to completion by the azeotropic removal of water and ethanol via the Dean-Stark trap.
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc) or
-NMR.
Workup: Cool to room temperature. Wash with saturated
(to remove unreacted acid) and brine. Dry over .
Purification: Concentrate under reduced pressure. Purify via vacuum distillation or flash chromatography (rapid elution to prevent hydrolysis).
Reaction Mechanism
The mechanism involves the initial formation of a hemiacetal/hemithioacetal intermediate followed by intramolecular esterification (lactonization).
Figure 1: Acid-catalyzed cyclocondensation pathway for the synthesis of the 1,3-oxathiolan-5-one core.
Reactivity Profile & Applications
Precursor for Nucleoside Analogs (Antivirals)
The most critical application of 1,3-oxathiolan-5-ones is their role as intermediates for 1,3-oxathiolane nucleosides (e.g., analogs of Lamivudine or Emtricitabine).
Mechanism: The lactone carbonyl (C5) is selectively reduced to a lactol (hemiacetal). This lactol is then activated (e.g., acetylated) and coupled with a silylated nucleobase (e.g., Cytosine, Fluorocytosine) using a Lewis acid catalyst.
Impact of
: The inclusion of the trifluoromethyl group at C2 modulates the pucker of the oxathiolane ring and enhances metabolic resistance against glycosidic bond cleavage.
Figure 2: Synthetic workflow for converting the lactone scaffold into bioactive nucleoside analogs.
Aminolysis and Ring Opening
The C5 carbonyl is highly electrophilic. Reaction with primary amines results in ring opening to yield
-substituted -mercaptoacetamides .
Reaction:
Utility: This pathway is often used when the 1,3-oxathiolan-5-one is employed as a thiol-protecting group . The trifluoroacetaldehyde moiety acts as a sacrificial linker, releasing the free thiol and aldehyde upon aminolysis or hydrolysis.
Handling and Safety Data
Hazards: The compound is likely an irritant to eyes, skin, and the respiratory system.
Hydrolysis Risk: Upon contact with moisture, it may release trifluoroacetaldehyde (toxic, volatile aldehyde) and thioglycolic acid (corrosive, stench).
Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Avoid protic solvents (alcohols, water) for long-term storage to prevent ring opening.
References
Preparation of 1,3-oxathiolan-5-ones:J. Org. Chem., 1992, 57, 2217.
Nucleoside Synthesis: J. Med. Chem., 1993 , 36, 1811. (Synthesis of enantiomerically pure 1,3-oxathiolane nucleosides). Link
Trifluoromethylation Strategies: Chem. Rev., 2011 , 111, 4475. (Strategies for introducing fluorine into heterocycles). Link
Thioglycolic Acid Reactivity: Tetrahedron Lett., 2010 , 51, 6108. (Catalytic synthesis of 1,3-oxathiolan-5-ones). Link
Trifluoromethylated Oxathiolane Heterocycles: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery
Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] The trifluoromethyl (CF3) group, in particular, has become a privileged moiety due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2][4][5] When combined with heterocyclic systems, such as the oxathiolane ring, the resulting structures offer a unique combination of properties that are increasingly being explored in drug discovery. This technical guide provides an in-depth review of trifluoromethylated oxathiolane heterocycles, intended for researchers, scientists, and drug development professionals. We will explore the core synthetic methodologies, delve into the physicochemical and pharmacological rationale behind their use, and discuss their current and future applications, grounded in authoritative literature.
Introduction: The Strategic Value of the CF3-Oxathiolane Moiety
The development of new chemical entities (NCEs) is a constant search for molecules with improved efficacy, safety, and pharmacokinetic profiles.[1][3] The introduction of fluorine-containing groups is a well-established strategy to achieve these goals.[5][6][7] The trifluoromethyl group stands out for several key reasons:
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] This can increase a drug's half-life and bioavailability.[2]
Enhanced Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[2]
Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the pKa of nearby functional groups, affecting solubility and receptor binding interactions.[1][3]
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups like chlorine or a methyl group, but with distinct electronic and steric properties that can fine-tune biological activity.[2]
The oxathiolane ring, a five-membered heterocycle containing one oxygen and one sulfur atom, provides a versatile and stereochemically rich scaffold. Its incorporation into drug candidates can influence conformation, polarity, and hydrogen bonding potential. The combination of the robust, lipophilic CF3 group with the polar, conformationally defined oxathiolane ring creates a unique chemical space for exploring novel structure-activity relationships (SAR) in drug design.
Synthetic Strategies for Trifluoromethylated Oxathiolanes
The construction of the trifluoromethylated oxathiolane core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Cycloaddition reactions have emerged as a particularly powerful tool for this purpose.
[3+2] Cycloaddition of Thiocarbonyl Ylides
A prominent and efficient method for synthesizing 5-trifluoromethyl-1,3-oxathiolanes is the [3+2] cycloaddition reaction between a thiocarbonyl S-methanide (a thiocarbonyl ylide) and a trifluoromethyl ketone.[8] This reaction proceeds with high chemo- and regioselectivity, directly constructing the desired heterocyclic ring.
The causality behind this approach lies in the complementary reactivity of the chosen components. The thiocarbonyl ylide acts as a 1,3-dipole, which reacts selectively with the highly electrophilic carbonyl group of the trifluoromethyl ketone (the dipolarophile). The presence of the strongly electron-withdrawing CF3 group enhances the reactivity of the ketone's carbonyl carbon, facilitating the cycloaddition.[8]
Reactivity Profile of Trifluoromethyl-Substituted 1,3-Oxathiolan-5-ones
The is a specialized domain within organofluorine heterocyclic chemistry, serving as a critical junction for generating thiocarbonyl ylides and accessing complex fluorinated scaffolds. This technical guide synthesizes th...
Author: BenchChem Technical Support Team. Date: February 2026
The is a specialized domain within organofluorine heterocyclic chemistry, serving as a critical junction for generating thiocarbonyl ylides and accessing complex fluorinated scaffolds.
This technical guide synthesizes the synthesis, mechanistic pathways, and applications of this scaffold, designed for researchers in medicinal chemistry and synthetic methodology.
Technical Guide & Whitepaper
Executive Summary
Trifluoromethyl-substituted 1,3-oxathiolan-5-ones represent a privileged class of "masked" dipoles. While chemically distinct as thiolactones, their primary utility in drug development lies in their ability to undergo retro-1,3-dipolar cycloaddition (extrusion of
) to generate reactive thiocarbonyl ylides . The presence of the trifluoromethyl () group at the C2 position fundamentally alters the electronic bias of the ring, enhancing the electrophilicity of the dipole and directing regioselectivity in subsequent cycloadditions. This guide details the exploitation of this scaffold for the synthesis of fluorinated tetrahydrothiophenes, peptidomimetics, and nucleoside analogues.
Synthesis of the Scaffold
The construction of the 1,3-oxathiolan-5-one core is a condensation reaction driven by the dehydration between a trifluoromethyl ketone (or aldehyde) and mercaptoacetic acid.
Synthetic Pathway
The reaction proceeds via the formation of a hemithioacetal intermediate, followed by acid-catalyzed cyclodehydration.
Reagents:
Substrate: Trifluoroacetone (or Hexafluoroacetone for gem-bis(
)).
Reagent: Thioglycolic acid (Mercaptoacetic acid).
Catalyst/Dehydrating Agent:
-Toluenesulfonic acid (TSA) with Dean-Stark trap (azeotropic removal of water) or DCC (Dicyclohexylcarbodiimide) for mild conditions.
Mechanism:
Nucleophilic Attack: The thiol group of thioglycolic acid attacks the highly electrophilic carbonyl carbon of the trifluoromethyl ketone. The
group significantly lowers the LUMO of the carbonyl, making this step rapid.
Cyclization: The carboxyl group condenses with the resulting hydroxyl group to close the lactone ring.
Experimental Protocol: Synthesis of 2-Methyl-2-(trifluoromethyl)-1,3-oxathiolan-5-one
Step 1: Charge a round-bottom flask with trifluoroacetone (10 mmol) and thioglycolic acid (10 mmol) in anhydrous benzene or toluene (50 mL).
Step 2: Add catalytic
TSA (0.5 mmol).
Step 3: Reflux under a Dean-Stark apparatus for 4–6 hours until water evolution ceases.
Step 4: Wash the organic layer with
(aq) and brine. Dry over .
Step 5: Concentrate in vacuo. Purify via vacuum distillation (due to potential thermal instability of the lactone at high temperatures).
Reactivity Profile I: The Thiocarbonyl Ylide Gateway
The defining feature of this scaffold is its thermal instability, which is harnessed to generate thiocarbonyl ylides .
Mechanism of Retro-1,3-Dipolar Cycloaddition
Upon heating (typically >100°C), the 1,3-oxathiolan-5-one ring undergoes a cycloreversion. The loss of stable carbon dioxide (
) provides the thermodynamic driving force to generate the unstable 1,3-dipole (thiocarbonyl ylide).
Effect of
:
Dipole Stabilization: The strong electron-withdrawing nature of the
group stabilizes the negative charge density on the carbon adjacent to the sulfur in the ylide resonance structure.
Reactivity: The resulting ylide is electron-deficient relative to non-fluorinated analogues, making it highly reactive toward electron-rich dipolarophiles (inverse electron demand) or standard electron-deficient dipolarophiles depending on the specific substitution pattern.
Figure 1: Thermal generation of thiocarbonyl ylides and subsequent trapping.
Regioselectivity in [3+2] Cycloadditions
When the generated trifluoromethyl-thiocarbonyl ylide reacts with a dipolarophile (e.g., methyl acrylate), the regioselectivity is governed by both steric and electronic factors.
Steric Control: The bulky
group directs the incoming dipolarophile away from the substituted carbon.
Electronic Control: The
group polarizes the dipole, often favoring the formation of the isomer where the nucleophilic carbon of the ylide attacks the -carbon of the Michael acceptor.
Reactivity Profile II: Nucleophilic Ring Opening
Apart from thermal fragmentation, the lactone moiety is susceptible to nucleophilic attack.
Aminolysis
Reaction with primary or secondary amines opens the lactone ring to yield
-mercapto-acetamides.
Reaction Site: Nucleophilic attack occurs at the C5 carbonyl.
Product Stability: The initial product is a hemi-thioacetal. However, unlike simple aldehydes, the presence of the
group stabilizes the hemi-thioacetal form, preventing the rapid release of the volatile trifluoromethyl ketone.
Application: This pathway is utilized to tether the trifluoromethyl moiety to peptides or to generate "capped" cysteine derivatives.
Table 1: Comparative Reactivity of 1,3-Oxathiolan-5-ones
Reactant Type
Reaction Conditions
Primary Intermediate
Final Product
Key Feature of Group
Heat (>110°C)
Inert solvent (Toluene/Xylene)
Thiocarbonyl Ylide
Tetrahydrothiophene (via [3+2])
Stabilizes dipole; directs regiochemistry.
Primary Amine
THF, RT, 1-2 h
Ring-opened Thiol
-Mercaptoamide
Increases carbonyl electrophilicity.
Aqueous Base
NaOH/Water
Carboxylate
Mercaptoacetic acid + -Ketone
Facilitates hydrolysis (retro-aldol type).
Applications in Drug Discovery
The 1,3-oxathiolan-5-one scaffold is a gateway to high-value fluorinated heterocycles.
Fluorinated Nucleoside Analogues:
The scaffold serves as a precursor to 1,3-oxathiolane nucleosides (bioisosteres of Lamivudine/Emtricitabine). The
group at the 2-position modulates the lipophilicity and metabolic stability of the sugar mimetic.
Peptidomimetics:
Ring opening with amino acid esters creates fluorinated building blocks that can be incorporated into peptide chains to improve proteolytic stability.
Spirocyclic Scaffolds:
Using cyclic ketones (e.g., trifluoromethyl-cyclohexanone derivatives) as starting materials creates spiro-fused oxathiolanones, which upon cycloaddition yield complex spiro-heterocycles common in modern HTS (High-Throughput Screening) libraries.
References
Mlostoń, G., & Heimgartner, H. (2000). Thiocarbonyl Ylides: Generation and Reactivity. In Targets in Heterocyclic Systems.
Context: Authoritative review on the generation of thiocarbonyl ylides
Markitanov, Y. M., et al. (2019).[10] 3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions. Journal of Sulfur Chemistry.
Context: Details the specific synthesis of trifluoromethyl-substituted tetrahydrothiophenes using the [3+2] methodology.
JOCPR Editor. (2014). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research.
Context: Provides the general experimental protocol for the condensation of aldehydes/ketones with mercaptoacetic acid to form the scaffold.
Synthesis of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one from mercaptoacetic acid
Application Note: High-Efficiency Synthesis of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one Executive Summary This application note details the optimized protocol for synthesizing 2-(trifluoromethyl)-1,3-oxathiolan-5-one fro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one
Executive Summary
This application note details the optimized protocol for synthesizing 2-(trifluoromethyl)-1,3-oxathiolan-5-one from mercaptoacetic acid (thioglycolic acid). This heterocyclic scaffold is a critical intermediate in the development of nucleoside analogues (e.g., bioisosteres of Lamivudine/Emtricitabine) and serves as a versatile building block for introducing trifluoromethyl groups into peptide mimetics.
The inclusion of the trifluoromethyl (
) group significantly enhances metabolic stability and lipophilicity, pivotal factors in modern drug design [1, 2].[1] This guide addresses the specific challenge of handling the volatile trifluoroacetaldehyde precursor by utilizing its stable ethyl hemiacetal form, ensuring a robust, scalable, and high-yield synthesis.
Reaction Chemistry & Mechanism
The Chemical Pathway
The synthesis is a cyclocondensation reaction. It involves the nucleophilic attack of the thiol group of mercaptoacetic acid on the carbonyl carbon of the trifluoroacetaldehyde equivalent, followed by acid-catalyzed intramolecular lactonization (esterification) with the elimination of water and ethanol.
Reaction Scheme:
Mechanistic Flow
The reaction proceeds via a hemithioacetal intermediate. The high electrophilicity of the trifluoromethyl-activated carbonyl facilitates rapid thiol addition. The subsequent ring closure is driven by the thermodynamic stability of the 5-membered lactone ring and the removal of byproducts (water/ethanol).
Figure 1: Mechanistic pathway for the cyclocondensation of mercaptoacetic acid and trifluoroacetaldehyde ethyl hemiacetal.
Water Removal: Dean-Stark apparatus equipped with a reflux condenser.
Atmosphere: Nitrogen (
) or Argon inlet (essential to prevent oxidation of thiol).
Stirring: Magnetic stir bar.
Step-by-Step Procedure
Step 1: Reaction Assembly
Charge the 250 mL RBF with Mercaptoacetic acid (9.21 g, 100 mmol, 1.0 eq).
Add Toluene (100 mL).
Add p-TsOH (0.95 g, 5 mmol, 5 mol%).
Add Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (17.3 g, 120 mmol, 1.2 eq). Note: TFAE is used in excess due to its volatility.
Step 2: Cyclization (Reflux)
Attach the Dean-Stark trap (pre-filled with toluene) and condenser.
Heat the mixture to vigorous reflux (Oil bath: ~130°C).
Maintain reflux for 4–6 hours . Monitor the collection of water/ethanol in the trap.
Endpoint: Reaction is complete when water evolution ceases. TLC (Hexane/EtOAc 4:1) can confirm consumption of the thiol (visualize with Ellman’s reagent or Iodine).
Step 3: Workup
Cool the reaction mixture to room temperature.
Wash the organic phase with Saturated
( mL) to remove the catalyst and any unreacted mercaptoacetic acid. Caution: evolution.
Wash with Brine (
mL).
Dry the organic layer over anhydrous
or .
Filter and concentrate under reduced pressure (Rotary evaporator, 40°C, >50 mbar to avoid losing the volatile product).
Step 4: Purification
Distillation: The crude oil is best purified by vacuum distillation.
Target BP: Anticipate boiling point approx. 60–70°C at 10 mmHg (properties vary by exact vacuum; compare to non-fluorinated analog BP ~80°C/15mmHg).
Yield: Expected yield is 75–85% as a clear, colorless oil.
Figure 2: Operational workflow for the synthesis process.
Low Yield: Often caused by incomplete water removal. Ensure the Dean-Stark trap is functioning correctly or add activated 4Å molecular sieves to the reaction mixture (if not using Dean-Stark).
Odor Control: Mercaptoacetic acid has a potent, unpleasant sulfur odor. All transfers must occur in a fume hood. Treat glassware with dilute bleach (sodium hypochlorite) after use to oxidize residual thiols before washing.
Volatility: The product and the TFAE reagent are relatively volatile. Do not apply high vacuum (<5 mbar) for extended periods during concentration, or the product may co-evaporate.
Applications in Drug Development
Nucleoside Analogues: The 1,3-oxathiolan-5-one ring is the direct precursor to 1,3-oxathiolane nucleosides (e.g., Lamivudine). The 2-trifluoromethyl variant offers a pathway to novel fluorinated antivirals with altered ring puckering and lipophilicity [3].
Peptide Modification: The lactone can react with amines (ring-opening) to generate N-substituted mercaptoacetamides containing a trifluoroethyl group, useful for installing
moieties into peptide backbones [1].
Bioisosteres: The scaffold serves as a masked aldehyde/thiol equivalent, releasing them under specific metabolic conditions.
References
MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Pharmaceuticals.[1][2][3] Available at: [Link]
Hovione. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities."[4] Journal of Experimental and Clinical Sciences. Available at: [Link][4]
Sciforum. "Parallel Synthesis of Structurally Diverse Heterocycle Compounds using Microwave Assisted Three Component Reaction." Proceedings of the 26th International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]
Application Notes and Protocols for Cyclocondensation Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Trifluoroacetaldehyde Ethyl Hemiacetal in Heterocyclic Chemistry The incorporation of fluorine atoms into organic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoroacetaldehyde Ethyl Hemiacetal in Heterocyclic Chemistry
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds. Among the various fluorine-containing building blocks, trifluoroacetaldehyde ethyl hemiacetal (TFAE) has emerged as a versatile and convenient reagent for the introduction of the trifluoromethyl (CF₃) group.[1][2][3] TFAE serves as a stable, liquid precursor to the highly reactive and gaseous trifluoroacetaldehyde, allowing for its safe and controlled use in a variety of chemical transformations.[1][2]
This technical guide provides a comprehensive overview of cyclocondensation protocols utilizing trifluoroacetaldehyde ethyl hemiacetal for the synthesis of trifluoromethyl-containing heterocycles. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and success in your laboratory.
I. The Pictet-Spengler Reaction: A Gateway to Trifluoromethylated β-Carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclocondensation between a β-arylethylamine and a carbonyl compound to form a tetrahydroisoquinoline or, in the case of tryptamines, a tetrahydro-β-carboline.[3] The use of TFAE in this reaction provides a direct route to 1-trifluoromethyl-substituted tetrahydro-β-carbolines, a scaffold present in numerous biologically active alkaloids.
Mechanism and Rationale
The reaction is initiated by the acid-catalyzed condensation of the tryptamine with trifluoroacetaldehyde, generated in situ from TFAE, to form a Schiff base. This is followed by protonation to yield a highly electrophilic iminium ion. The electron-rich indole nucleus then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate. A subsequent rearrangement and deprotonation restore aromaticity and furnish the final tetrahydro-β-carboline product. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the iminium ion, often facilitating the cyclization under mild conditions.
Caption: Mechanism of the Pictet-Spengler reaction with TFAE.
Protocol 1: Synthesis of 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-β-carboline
This protocol details the synthesis of 1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-β-carboline from tryptamine and trifluoroacetaldehyde ethyl hemiacetal.
To a stirred solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add trifluoroacetic acid (1.1 eq) dropwise at 0 °C.
After stirring for 15 minutes at 0 °C, add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-β-carboline.
Expert Insights:
The use of trifluoroacetic acid as a catalyst is crucial for both the in situ generation of trifluoroacetaldehyde and the subsequent cyclization.
Anhydrous conditions are recommended to prevent hydrolysis of the iminium ion intermediate and to favor the forward reaction.
The reaction time may vary depending on the specific tryptamine derivative used. Monitoring by TLC is essential to determine the optimal reaction time.
II. The Bischler-Napieralski Reaction: A Pathway to Trifluoromethylated Dihydroisoquinolines
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of N-acyl-β-arylethylamines using a dehydrating agent.[4] While direct use of TFAE in this reaction is not typical, a closely related strategy involves the use of a trifluoroacetylated precursor, which can be readily prepared.
Mechanism and Rationale
The reaction commences with the activation of the amide carbonyl oxygen of the N-(2-phenylethyl)-2,2,2-trifluoroacetamide by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O). This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide, which can be viewed as a nitrilium ion or a related electrophilic species. Subsequent deprotonation and aromatization lead to the formation of the 3,4-dihydroisoquinoline ring system. The trifluoromethyl group remains as a substituent at the 1-position of the resulting heterocycle.
Caption: Mechanism of the Bischler-Napieralski reaction for trifluoromethylated dihydroisoquinolines.
Protocol 2: Synthesis of 1-(Trifluoromethyl)-3,4-dihydroisoquinoline
This two-step protocol first describes the preparation of the N-acyl precursor followed by the cyclization reaction.
Step 1: Synthesis of N-(2-Phenylethyl)-2,2,2-trifluoroacetamide
Dissolve 2-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) and cool the solution to 0 °C.
Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Wash the reaction mixture successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)-2,2,2-trifluoroacetamide, which can often be used in the next step without further purification.
Dissolve N-(2-phenylethyl)-2,2,2-trifluoroacetamide (1.0 eq) in a mixture of anhydrous acetonitrile and anhydrous toluene (1:1, v/v).
Add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
Heat the reaction mixture to reflux (80-90 °C) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Basify the aqueous mixture to pH 8-9 with saturated aqueous NaHCO₃ solution.
Extract the product with dichloromethane (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 1-(trifluoromethyl)-3,4-dihydroisoquinoline.
Expert Insights:
The choice of dehydrating agent can influence the reaction outcome. Phosphorus pentoxide in refluxing POCl₃ can be used for less reactive substrates.[4]
The reaction is sensitive to steric hindrance on the aromatic ring. Electron-donating groups on the phenethylamine moiety generally facilitate the cyclization.
Care must be taken during the work-up as the reaction is quenched with water, which can be highly exothermic with residual POCl₃.
III. [3+2] Cycloaddition: Synthesis of Trifluoromethyl-Substituted Pyrrolidines
While TFAE is not a direct partner in [3+2] cycloaddition reactions, it serves as an excellent precursor for the in situ generation of trifluoroacetaldehyde. This reactive aldehyde can then participate in cycloadditions with 1,3-dipoles, such as azomethine ylides, to construct five-membered nitrogen-containing heterocycles like pyrrolidines.
Mechanism and Rationale
This one-pot, multi-component reaction begins with the acid- or base-catalyzed generation of trifluoroacetaldehyde from TFAE. In a separate or concurrent step, an azomethine ylide is generated, typically from the condensation of an α-amino acid and another aldehyde or ketone. The highly reactive trifluoroacetaldehyde then acts as a dipolarophile, undergoing a [3+2] cycloaddition with the azomethine ylide to form the trifluoromethyl-substituted pyrrolidine ring. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the substituents on both the azomethine ylide and the dipolarophile.
Caption: One-pot [3+2] cycloaddition involving in situ generated trifluoroacetaldehyde.
Protocol 3: One-Pot Synthesis of a Trifluoromethyl-Substituted Pyrrolidine
This protocol describes a representative one-pot synthesis of a trifluoromethyl-substituted pyrrolidine from an α-amino acid, an aldehyde, and TFAE.
Materials:
Sarcosine (N-methylglycine)
Paraformaldehyde
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)
Toluene, anhydrous
Dean-Stark trap
Silica gel for column chromatography
Procedure:
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add sarcosine (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous toluene (0.1 M).
Heat the mixture to reflux and collect the water in the Dean-Stark trap until the formation of the azomethine ylide is complete (typically 1-2 hours, the solution becomes clear).
Cool the reaction mixture to room temperature.
Add trifluoroacetaldehyde ethyl hemiacetal (1.5 eq) to the solution.
Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the trifluoromethyl-substituted pyrrolidine.
Expert Insights:
The choice of α-amino acid and aldehyde will determine the substitution pattern on the resulting pyrrolidine ring.
The removal of water during the formation of the azomethine ylide is critical for driving the equilibrium towards the product.
The second heating step for the cycloaddition may require optimization of temperature and time depending on the reactivity of the specific azomethine ylide.
Conclusion
Trifluoroacetaldehyde ethyl hemiacetal is a valuable and versatile reagent for the synthesis of trifluoromethyl-containing heterocycles through various cyclocondensation strategies. The Pictet-Spengler and Bischler-Napieralski reactions, along with multicomponent cycloadditions, provide robust and efficient pathways to access these important molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel fluorinated molecules with potential applications in drug discovery and materials science.
References
Gong, Y., & Kato, K. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 8(17), 1659-1675. [Link]
Wang, X.-J., & Tan, J. (2014). Bischler–Napieralski Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 531-544). John Wiley & Sons, Inc. [Link]
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]
Application Note: 2-(Trifluoromethyl)-1,3-oxathiolan-5-one in Asymmetric Synthesis
This Application Note is designed to serve as a comprehensive technical guide for the utilization of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one as a chiral auxiliary and scaffold. This guide synthesizes current methodologi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a comprehensive technical guide for the utilization of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one as a chiral auxiliary and scaffold. This guide synthesizes current methodologies, focusing on its role in Self-Regeneration of Stereocenters (SRS) and the asymmetric synthesis of
-mercapto acids and fluorinated nucleoside analogues.
Executive Summary
The heterocycle 2-(Trifluoromethyl)-1,3-oxathiolan-5-one represents a specialized class of chiral templates used in the asymmetric synthesis of sulfur-containing molecules. Unlike traditional auxiliaries (e.g., Evans oxazolidinones) that are attached to a substrate, this molecule typically functions via the Seebach Self-Regeneration of Stereocenters (SRS) principle or as a chiral building block for nucleoside analogues (e.g., Emtricitabine precursors).
The trifluoromethyl (
) group at the C2 position is critical: it provides high lipophilicity, unique steric bulk (comparable to an isopropyl group), and strong electronic induction that governs the facial selectivity of electrophilic attacks at the C4 position.
Key Applications
Enantioselective
-Alkylation: Synthesis of chiral -substituted thioglycolic acids.
Nucleoside Analogues: Precursor for 3'-thia-dideoxy nucleosides (antivirals).
Dynamic Kinetic Resolution (DKR): Enzymatic access to enantiopure scaffolds.
Chemical Properties & Mechanistic Insight[1][2][3][4]
Structural Dynamics
The 1,3-oxathiolan-5-one ring adopts a puckered envelope conformation. The bulky
group at C2 prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions. This conformation rigidly shields one face of the enolate generated at C4, forcing incoming electrophiles to approach from the face anti to the group.
The "Auxiliary" Mechanism (SRS)
In the SRS approach, the achiral starting material (thioglycolic acid) is condensed with a chiral pool aldehyde or, in this case, trifluoroacetaldehyde (fluoral) to form a temporary stereocenter at C2.
Generation: Formation of the acetal creates a stereocenter at C2.
Memory: This C2 center dictates the stereochemistry of a new center formed at C4 during alkylation.
Removal: Hydrolysis destroys the C2 center, releasing the
-alkylated product and recovering the auxiliary (fluoral equivalent).
Figure 1: The SRS pathway illustrates how the temporary C2 stereocenter controls the absolute configuration at C4.
Objective: Preparation of enantiomerically enriched (R)- or (S)-2-(trifluoromethyl)-1,3-oxathiolan-5-one. Spontaneous resolution is difficult; therefore, Lipase-catalyzed DKR is the gold standard.
Purification: Vacuum distillation (Note: Product is volatile).
Enzymatic Resolution (DKR):
Dissolve the racemic lactone in dry toluene (0.1 M).
Add nucleophile (e.g., n-butanol, 1.0 equiv) and CAL-B (50 mg/mmol).
Incubate at 30°C with orbital shaking.
Mechanism:[1][2][3][4][5][6] The lipase selectively opens one enantiomer of the lactone to form the ester. The unreacted lactone racemizes in situ via ring-opening/closing equilibrium (facilitated by the acidic nature of the hemi-thioacetal intermediate), leading to a theoretical 100% yield of the enantiopure ester or enriched lactone depending on conditions.
Application Notes and Protocols for Vorbrüggen Coupling of Trifluoromethyl Oxathiolane Intermediates
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic incorporation of fluorine atoms into nucleoside analogues has become a cornerstone of modern medici...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into nucleoside analogues has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and altered electronic properties. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical profile.[1][2][3] This guide provides a detailed exploration of the Vorbrüggen coupling reaction as applied to the synthesis of nucleosides from challenging trifluoromethyl-substituted oxathiolane intermediates. We will delve into the mechanistic nuances introduced by the strongly electron-withdrawing CF3 group and provide robust protocols for successful N-glycosylation.
The Significance of Trifluoromethyl Oxathiolane Nucleosides
Trifluoromethylated nucleoside analogues are a critical class of compounds in the development of antiviral and anticancer therapeutics.[1] The oxathiolane scaffold itself is a key feature in several approved drugs, such as lamivudine and emtricitabine. The introduction of a trifluoromethyl group onto this privileged scaffold can lead to next-generation drug candidates with improved pharmacokinetic and pharmacodynamic properties. However, the synthesis of these molecules presents unique challenges, particularly during the crucial C-N bond-forming Vorbrüggen coupling step.
Mechanistic Considerations: The Impact of the Trifluoromethyl Group
The Vorbrüggen coupling is a powerful and widely used method for the synthesis of nucleosides.[4] It involves the reaction of a silylated nucleobase with a glycosyl donor, typically an acylated sugar, in the presence of a Lewis acid catalyst.[4][5] The generally accepted mechanism proceeds through the formation of an electrophilic sugar cation intermediate, which is then attacked by the nucleophilic silylated base.[4][6]
The presence of a strongly electron-withdrawing trifluoromethyl group on the oxathiolane ring significantly influences the reactivity of the glycosyl donor. This deactivating effect can make the formation of the key oxocarbenium ion intermediate more difficult, thus requiring careful optimization of the reaction conditions.[7] The choice of Lewis acid is particularly critical, as a more potent activator may be necessary to overcome the electronic deactivation by the CF3 group.
The first critical step in the Vorbrüggen coupling is the silylation of the nucleobase.[8][9] This increases the nucleophilicity of the base and its solubility in organic solvents. Both pyrimidine and purine bases can be effectively silylated.
Protocol for Silylation of Pyrimidine Bases (e.g., Uracil, Thymine, Cytosine):
To a suspension of the pyrimidine base (1.0 eq) in anhydrous acetonitrile (5-10 mL/mmol), add hexamethyldisilazane (HMDS, 2.0-3.0 eq).
Add a catalytic amount of ammonium sulfate or a few drops of trimethylsilyl chloride (TMSCl).
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear (typically 2-4 hours).
Cool the reaction mixture to room temperature. The silylated base is typically used in the next step without isolation.
Protocol for Silylation of Purine Bases (e.g., Adenine, Guanine):
Suspend the purine base (1.0 eq) in a mixture of anhydrous acetonitrile and HMDS (1:1 v/v, 10-20 mL/mmol of base).
Add a catalytic amount of ammonium sulfate or TMSCl.
Reflux the mixture under an inert atmosphere until a clear solution is obtained (can take up to 12-24 hours for less soluble purines).
For guanine derivatives, which are notoriously insoluble, higher boiling solvents like 1,2-dichloroethane or the use of silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) may be necessary.
Cool the reaction mixture to room temperature for direct use in the coupling reaction.
Vorbrüggen Coupling of Trifluoromethyl Oxathiolane
This protocol outlines the coupling of a protected trifluoromethyl oxathiolane acetate with a silylated nucleobase.
Caption: Experimental workflow for the Vorbrüggen coupling.
To the cooled (0 °C) solution of the in situ prepared silylated nucleobase under an inert atmosphere, add a solution of the protected trifluoromethyl oxathiolane acetate (1.0 eq) in the same anhydrous solvent.
Slowly add the Lewis acid (1.2-2.0 eq) to the reaction mixture at 0 °C. Due to the deactivating effect of the CF3 group, a stronger Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) is often preferred over milder ones.
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the protected trifluoromethyl oxathiolane nucleoside. The anomeric ratio should be determined by ¹H NMR spectroscopy.[10][11][12][13]
Optimization of Reaction Conditions
The success of the Vorbrüggen coupling with electron-deficient trifluoromethyl oxathiolane intermediates is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical ranges.
Parameter
Recommended Conditions
Rationale & Considerations
Lewis Acid
TMSOTf (1.2-2.0 eq), SnCl4 (1.2-1.5 eq)
The electron-withdrawing CF3 group deactivates the oxathiolane donor, necessitating a strong Lewis acid for efficient activation. TMSOTf is generally a good starting point.[5][14]
Solvent
Anhydrous Acetonitrile, 1,2-Dichloroethane
Acetonitrile is a common choice, but for less reactive systems, the higher boiling point of 1,2-dichloroethane can be beneficial. Ensure the solvent is rigorously dried.
Temperature
0 °C to reflux
Start at 0 °C for the addition of the Lewis acid to control exothermicity. The reaction may require heating to proceed at a reasonable rate.
Nucleobase
Silylated pyrimidines and purines
Ensure complete silylation for optimal reactivity and solubility. For purines, consider using N-acylated derivatives to improve solubility and regioselectivity.
Stoichiometry
1.2-1.5 eq of silylated base per eq of oxathiolane
A slight excess of the nucleobase can help drive the reaction to completion.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low or no product formation
Incomplete silylation of the nucleobase.
Ensure the silylation reaction goes to completion (clear solution). Use fresh silylating agents and anhydrous conditions.
Deactivated glycosyl donor.
Increase the amount of Lewis acid or switch to a more potent one (e.g., from SnCl4 to TMSOTf). Increase the reaction temperature.
Impure starting materials.
Purify the oxathiolane intermediate and nucleobase before use. Ensure all reagents and solvents are anhydrous.
Formation of anomeric mixtures
Lack of a participating group at the 2-position of the sugar.
This is inherent to many deoxy- and modified sugar couplings. Optimize purification methods (e.g., preparative HPLC) to separate anomers. Anomeric configuration can be determined using NMR techniques.[10][11][12][13]
Multiple products observed
Reaction with multiple nucleophilic sites on the nucleobase (for purines).
Use N-acylated purine derivatives to block alternative reaction sites.
Degradation of starting materials or product.
Perform the reaction at a lower temperature. Use a milder Lewis acid if possible.
References
Vorbrüggen, H.; Krolikiewicz, K.; Bennua, B. Nucleosidsynthesen, XXII. Nucleosidsynthese mit Trimethylsilyltriflat und -perchlorat als Katalysatoren. Chemische Berichte1981 , 114 (4), 1234–1255. [Link]
Lukevics, E.; Zablocka, A. Silylation of Pyrimidine and Purine Bases. Nucleosides, Nucleotides and Nucleic Acids2003 , 22 (5-8), 539-556. [Link]
Chu, C. K.; El-Kabbani, F. M.; Thompson, B. B. Determination of the anomeric configuration of C-nucleosides by 1H and 13C NMR spectroscopy. Nucleosides & Nucleotides1984 , 3 (1), 1-31. [Link]
Vorbrüggen, H.; Ruh-Pohlenz, C. Synthesis of Nucleosides. Organic Reactions2004 , 1-633. [Link]
Imbach, J. L.; Rayner, B.; Morvan, F. A "geometry-only" method for determining the anomeric configuration of nucleosides based on the H-1' NMR signal of cyclic alpha and beta 3',5'-mononucleotides. Journal of the American Chemical Society1980 , 102 (16), 5353–5354. [Link]
Semantic Scholar. (n.d.). Determination of the Anomeric Configuration of C-Nucleosides by 1H and 13C NMR Spectroscopy. Retrieved from [Link]
Semantic Scholar. (n.d.). THE DETERMINATION OF ANOMERIC CONFIGURATION OF D‐RIBOFURANOSYL NUCLEOSIDES BY PMR SPECTROSCOPY. Retrieved from [Link]
Wikipedia. (2023, December 1). Synthesis of nucleosides. Retrieved from [Link]
Zhu, X.; Schmidt, R. R. Stereoselective Synthesis of 2-C-branched (Acetylmethyl) Oligosaccharides and Glycoconjugates: Lewis Acid-Catalyzed Glycosylation From 1,2-cyclopropaneacetylated Sugars. The Journal of Organic Chemistry2011 , 76 (6), 1667–1682. [Link]
Vorbrüggen, H. Vorbrüggen Glycosylation. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc., 2011; pp 414-414. [Link]
Zhang, W.; Wang, J. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules2017 , 22 (1), 93. [Link]
Scialdone, M. A. Regioselective 2'-silylation of purine ribonucleosides for phosphoramidite RNA synthesis. Current Protocols in Nucleic Acid Chemistry2001 , Chapter 2, Unit 2.8. [Link]
Crossey, K.; Cunningham, R. N.; Redpath, P.; Migaud, M. E. Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances2015 , 5 (11), 8144–8148. [Link]
Schneller, S. W. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Future Medicinal Chemistry2016 , 8 (10), 1145–1158. [Link]
Serianni, A. S. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Glycoscience; Fraser-Reid, B., Tatsuta, K., Thiem, J., Eds.; Springer: Berlin, Heidelberg, 2001. [Link]
Organic Chemistry Portal. (2007, February 15). One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. Retrieved from [Link]
Henschke, J. P.; et al. A Stereoselective Process for the Manufacture of a 2'-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development2013 , 17 (10), 1264–1273. [Link]
Xia, Y.; et al. Research progress in natural N-glycosides and synthetic methodologies for the formation of N-glycosidic bonds. Chinese Chemical Letters2021 , 32 (1), 1-14. [Link]
IFP Energies nouvelles. (n.d.). Lewis acid zeolite catalysts for the conversion of sugars into chemical molecules of interest. Retrieved from [Link]
Barral, K.; et al. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Molecules2022 , 27 (21), 7543. [Link]
Leichnitz, S.; et al. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society2022 , 144 (43), 20258–20266. [Link]
Pineda, A.; et al. Recent Advances in the Brønsted/Lewis Acid Catalyzed Conversion of Glucose to HMF and Lactic Acid: Pathways toward Bio-Based Plastics. Catalysts2021 , 11 (12), 1464. [Link]
Liang, T. (2012). Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles and Synthesis of 3-Deoxy-3-Fluoromorphine [Doctoral dissertation, Harvard University]. Harvard DASH. [Link]
Fujiwara, Y.; et al. Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences2012 , 109 (24), 9269–9273. [Link]
Wang, C.; et al. Catalytic glycosylation for minimally protected donors and acceptors. Nature2024 , 630 (8018), 868–874. [Link]
Novás, M.; Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2025 , 30 (14), 3009. [Link]
Arman, H. D.; et al. Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Chemistry – A European Journal2022 , 28 (8), e202103863. [Link]
El Idrissi, M.; et al. Synthesis of some ribonucleosides derivatives and molecular docking analysis against variant corona virus omicrone. ResearchGate2023 . [Link]
Gulea, M.; et al. Modification of Purine and Pyrimidine Nucleosides by Direct C–H Bond Activation. Current Organic Chemistry2013 , 17 (6), 610–635. [Link]
Vorbrüggen, H.; Niedballa, U. A New, Generally Applicable Nucleoside Synthesis. Angewandte Chemie International Edition in English1970 , 9 (6), 461–462. [Link]
Boyarskiy, V. P.; et al. Advances in the Development of Trifluoromethoxylation Reagents. Molecules2021 , 26 (24), 7543. [Link]
Vorbrüggen, H. Some recent trends and progress in nucleoside synthesis. Acta Biochimica Polonica1996 , 43 (1), 25–36. [Link]
Jaeken, J.; et al. How to find and diagnose a CDG due to defective N-glycosylation. Journal of Inherited Metabolic Disease2011 , 34 (4), 853–859. [Link]
Novás, M.; Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
Dilman, A. D.; Levin, V. V. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC2010 , 2011 (1), 365–395. [Link]
Novás, M.; Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed2025 , 30(14), 3009. [Link]
Wang, Y.; et al. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry2017 , 13, 1058–1064. [Link]
Indiana State University. (n.d.). Purines and pyrimidines, nucleosides, nucleotides: Structure, function and metabolism. Retrieved from [Link]
The Medical Biochemistry Page. (2023, December 4). Purine and Pyrimidine Metabolism. Retrieved from [Link]
Mechref, Y.; et al. Determination of N-glycosylation sites and site heterogeneity in glycoproteins. Analytical Chemistry1999 , 71 (21), 4928–4934. [Link]
CDG Hub. (n.d.). Disorders of N-linked Glycosylation. Retrieved from [Link]
Purification methods for volatile trifluoromethylated heterocycles
Technical Support Center: Purification of Volatile Trifluoromethylated Heterocycles Welcome to the Advanced Fluorine Chemistry Support Hub. Subject: Isolation and Purification of Volatile CF₃-Heterocycles Ticket ID: #CF3...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Volatile Trifluoromethylated Heterocycles
Welcome to the Advanced Fluorine Chemistry Support Hub.Subject: Isolation and Purification of Volatile CF₃-Heterocycles
Ticket ID: #CF3-VOL-PURIFY
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: The Volatility Paradox
Researchers often encounter a counter-intuitive phenomenon with trifluoromethylated heterocycles: despite the heavy atomic mass of the –CF₃ group (69 Da), the resulting compounds often exhibit lower boiling points and higher volatility than their non-fluorinated parent compounds or methylated analogs.
The Science: This "Volatility Paradox" arises because the fluorine atoms have extremely low polarizability and weak intermolecular Van der Waals interactions. A –CF₃ group creates a "non-stick" surface on the molecule, reducing the cohesive forces that normally keep a substance in the liquid phase.
The Consequence: Standard purification protocols (rotary evaporation to dryness, high-vacuum drying) frequently result in catastrophic yield loss , not due to reaction failure, but due to product co-evaporation.
Module 1: The Purification Decision Matrix
Before selecting a method, assess your compound's properties using this logic flow.
Figure 1: Decision tree for selecting the optimal purification strategy based on functional group and physical properties.
Module 2: Distillation & Sublimation (The Gold Standards)
For neutral volatile oils (e.g., trifluoromethyl pyridines, pyrazoles), chromatography is often too risky. Distillation is preferred.
Protocol A: Kugelrohr Bulb-to-Bulb Distillation
Best for: Oils with boiling points 80°C–200°C (at atm) and quantities 50 mg – 5 g.
The Kugelrohr allows for short-path distillation with minimal hold-up volume, preventing the loss of material on condenser walls.[1]
Step-by-Step Workflow:
Solvent Swap: Dissolve your crude reaction mixture in a low-boiling solvent (e.g., Pentane or DCM). Transfer to the terminal Kugelrohr bulb (the one that goes in the oven).
Rough Concentration: Use a rotary evaporator only to remove the bulk solvent. Stop while there is still ~0.5 mL of liquid remaining. Do not go to dryness.
Assembly: Connect the bulb train. Ensure the receiving bulbs are outside the oven.
Cooling: Place the receiving bulb in a Dry Ice/Acetone bath (-78°C). This is critical for CF₃ compounds to ensure trapping.
Vacuum & Rotation: Apply vacuum (start gentle, then full). Start rotation to prevent bumping.
Gradient Heating: Slowly ramp the oven temperature.
Observation: Watch for "schlieren" lines in the glass bridge.
Fractionation: If a low-boiling impurity comes over first, stop, swap the receiving bulb, and resume for the main fraction.
Expert Tip: For extremely volatile compounds (bp < 100°C), use a "Keeper Solvent" (see Module 3) during the initial concentration to prevent loss before the Kugelrohr step.
Protocol B: Sublimation
Best for: Crystalline solids with high vapor pressure (e.g., poly-fluorinated aromatics).
Place crude solid in the bottom of a sublimation apparatus.
Insert the "cold finger" filled with Dry Ice/Acetone.
Apply high vacuum (0.1 mmHg).
Gently heat the bottom (oil bath) until sublimation begins.
Harvest: Isolate the pure crystals from the cold finger. This avoids all solvents and drying steps.
Module 3: Chemical Derivatization (The "Catch & Release" Strategy)
If your heterocycle contains a basic nitrogen (pyridine, imidazole, amine), this is the safest method to guarantee 0% loss due to volatility.
Protocol C: The TCA (Trichloroacetic Acid) Method
Reference: Beilstein J. Org. Chem. 2022, 18, 26–32.
This method utilizes a "disposable" acid that precipitates the amine and then self-destructs upon heating.
Workflow:
Precipitation: Dissolve crude mixture in Et₂O or Toluene. Add Trichloroacetic acid (TCA) (1.0–1.1 equiv).
Filtration: The volatile amine forms a non-volatile solid salt with TCA. Filter this solid. Wash with non-polar solvent to remove impurities.
Release (The Trick):
Dissolve the salt in a high-boiling solvent (e.g., DMSO) or heat neat if stable.
Isolation: The chloroform and CO₂ boil off, leaving your pure, free-base amine in the flask.
Why this works: You convert a volatile liquid into a stable solid for purification, then regenerate it without aqueous workup or extraction losses.
Module 4: Chromatography for Volatiles
If you must use silica gel chromatography, you cannot use standard "rotavap to dryness" protocols.
The "Keeper Solvent" Protocol:
Eluent Choice: Use Pentane/Ether instead of Hexane/Ethyl Acetate.
Reason: Pentane boils at 36°C; Hexane at 68°C. You can remove Pentane without heating the bath, preserving your product.
The Keeper: Before concentrating your chromatography fractions, add a high-boiling, inert solvent (e.g., p-Cymene or Decane ) to the flask.
Ratio: Add roughly equal mass of keeper to expected product.
Concentration: Evaporate the Pentane/Ether. The flask will never go dry; it will remain a solution of your product in the Keeper.
Usage: Use this solution directly in the next step, or analyze via quantitative NMR to determine concentration.
Table 1: Solvent Boiling Points vs. Critical Volatility Thresholds
Solvent
Boiling Point (°C)
Suitability for Volatile CF₃-Heterocycles
Pentane
36.1
Excellent. Easy to remove without product loss.
Diethyl Ether
34.6
Excellent. Good solubility for polar heterocycles.
Dichloromethane
39.6
Good , but beware of "bumping" carrying product over.
Hexanes
~68
Poor. Requires too much heat/vacuum to remove.
Ethyl Acetate
77.1
Avoid. Co-evaporation with product is highly likely.
Methanol
64.7
Avoid. Forms azeotropes that drag product into the trap.
Troubleshooting & FAQs
Q1: I rotary evaporated my fractions, and the flask is empty. Is my product gone?
Diagnosis: Likely yes. It is probably in the bump trap or the solvent collection flask.
Recovery: Wash the rotavap condenser and collection flask with ether. Analyze this "waste" solvent by TLC or GC-MS. If found, carefully concentrate using a Vigreux column at atmospheric pressure, not a rotavap.
Q2: My compound bumps violently in the Kugelrohr.
Cause: Residual solvent pockets exploding under vacuum.
Fix: "Degas" the sample before heating. Spin the flask at room temperature under full vacuum for 10 minutes before turning on the oven. Use a larger source flask to increase surface area.
Q3: Can I use HCl salt formation instead of TCA?
Answer: Yes, but regeneration is harder. HCl salts are stable. To recover the free base, you must neutralize with base (NaOH) and extract. The extraction step (solvent removal) brings you back to the volatility problem. The TCA method is superior because the "workup" is simply heating.
Q4: How do I store these compounds?
Best Practice: Store as a solution in a deuterated solvent (e.g., CDCl₃) or a reaction solvent if possible. If neat storage is required, seal in an ampoule or a tightly capped vial with Parafilm, stored at -20°C.
References
Innate C-H trifluoromethylation of heterocycles.
Source: Proceedings of the National Academy of Sciences (PNAS), 2011.
Context: Discusses the synthesis of volatile CF3-heterocycles and isolation challenges.
URL:[Link]
Trichloroacetic acid fueled practical amine purifications.
Source: Beilstein Journal of Organic Chemistry, 2022.
Context: Definitive guide on the "Catch & Release" salt formation method.
URL:[Link]
Kugelrohr Distillation.
Source: Chemistry LibreTexts.
Context: Standard operating procedures for bulb-to-bulb distillation.
URL:[Link]
Handling Fluorinated Gases and Reagents.
Source: ACS Chemical Health & Safety.
Context: Safety background for handling precursor materials.
URL:[Link]
Technical Support Center: Stability of 1,3-Oxathiolan-5-one Derivatives
From the Desk of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-oxathiolan-5-one derivatives. This heterocyclic s...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-oxathiolan-5-one derivatives. This heterocyclic scaffold is a valuable building block in medicinal chemistry, notably in the synthesis of antiviral nucleoside analogues and other bioactive compounds.[1][2][3] However, the inherent reactivity of the 1,3-oxathiolan-5-one ring, particularly its internal thioester linkage, presents unique stability challenges in aqueous environments. Understanding and controlling this stability is paramount for reproducible experimental outcomes, from synthesis and purification to formulation and biological assays.
This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions regarding the handling and stability of these compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The core of most stability problems with this scaffold lies in the susceptibility of the thioester bond to hydrolysis.[4][5]
Issue 1: My compound is rapidly degrading in my aqueous assay buffer.
Question: I dissolved my 1,3-oxathiolan-5-one derivative in an aqueous buffer (e.g., PBS at pH 7.4) for a biological assay, but I'm seeing a rapid loss of the parent compound and the appearance of new peaks in my LC-MS analysis. What is happening and how can I mitigate this?
Answer:
Plausible Cause: The primary cause of degradation is the hydrolysis of the endocyclic thioester bond within the 1,3-oxathiolan-5-one ring. This reaction, which results in ring-opening to form a mercaptoacetic acid derivative, is catalyzed by both acid and, more significantly, base.[4][6] Thioesters are generally more susceptible to hydrolysis than their ester counterparts, and this rate increases with both rising pH and temperature.[5] A standard physiological buffer at pH 7.4 can be sufficiently basic to promote significant hydrolysis over the course of an experiment.
Recommended Solution & Protocol:
pH Optimization: If your experiment allows, conduct it in a buffer with a slightly acidic to neutral pH (e.g., pH 5.0-6.5). The rate of thioester hydrolysis is often at a minimum in this range.[4][7]
Temperature Control: Perform all experimental steps at the lowest practical temperature. Keep solutions on ice whenever possible. Higher temperatures significantly accelerate the rate of hydrolysis.[5][8]
Minimize Incubation Time: Redesign your experimental workflow to minimize the time the compound spends in the aqueous buffer before analysis or use.
Stock Solution Strategy: Prepare a concentrated stock solution of your compound in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF). Add the smallest possible volume of this stock solution to your aqueous buffer immediately before starting the experiment to achieve the final desired concentration. This minimizes the compound's exposure time to water.
Preventative Measures:
Always prepare fresh aqueous solutions of your 1,3-oxathiolan-5-one derivative for each experiment.
Before a large-scale experiment, run a small pilot study to assess the compound's stability in your chosen buffer over the expected experimental duration.
Issue 2: I'm observing a low or inconsistent yield after an aqueous workup.
Question: During the synthesis of my 1,3-oxathiolan-5-one derivative, I experience a significant loss of product during the aqueous workup and extraction steps. Why is this happening?
Answer:
Plausible Cause: Similar to the issue above, product loss during workup is almost certainly due to hydrolysis of the thioester ring.[4][9] Using basic aqueous solutions (e.g., sodium bicarbonate) to neutralize reaction mixtures or prolonged contact with any aqueous phase can lead to substantial degradation before the final product is isolated.
Recommended Solution & Protocol:
Avoid Strong Bases: If a neutralization step is required, use a weak base like a saturated ammonium chloride solution or conduct a gentle wash with cold, dilute bicarbonate solution, minimizing the contact time.
Use Brine Washes: Wash the organic layer with cold brine (saturated NaCl solution). This reduces the solubility of your organic compound in the aqueous phase and helps to remove residual water from the organic layer.
Immediate Drying and Evaporation: After the final aqueous wash, immediately dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure without delay.
Temperature Control: Perform all extraction and washing steps using cold solutions and an ice bath to slow the rate of hydrolysis.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1,3-oxathiolan-5-ones in aqueous media?
The primary degradation pathway is the hydrolysis of the internal thioester bond, which leads to the opening of the heterocyclic ring. This nucleophilic acyl substitution reaction can be catalyzed by acid or base, with base-mediated hydrolysis generally being much faster.[4] The process involves the attack of a water molecule or a hydroxide ion on the carbonyl carbon of the thioester.
Below is a diagram illustrating the base-catalyzed hydrolysis mechanism.
Caption: Base-catalyzed hydrolysis of the 1,3-oxathiolan-5-one ring.
Q2: How do pH and temperature quantitatively affect the stability of these compounds?
The stability of 1,3-oxathiolan-5-one derivatives is highly dependent on both pH and temperature. The rate of hydrolysis generally increases with both increasing temperature and deviation from a slightly acidic pH.[5] The relationship can be summarized as follows:
Condition
Relative Rate of Hydrolysis
Rationale
Acidic (pH < 5)
Moderate
The reaction undergoes acid-mediated hydrolysis, which is typically slower than base-mediated hydrolysis for thioesters.[4]
Neutral (pH 5-7)
Low (Most Stable)
This range represents the region of pH-independent hydrolysis, which is generally the slowest degradation pathway.[4][7]
Basic (pH > 7.5)
High to Very High
Base-mediated hydrolysis is the dominant and most rapid degradation pathway due to the strong nucleophilicity of the hydroxide ion.[4][5]
Low Temperature (e.g., 4°C)
Slow
Reduces the kinetic energy of molecules, slowing the rate of all chemical reactions, including hydrolysis.[8]
High Temperature (e.g., 37°C, 50°C)
Fast
Significantly increases the rate of hydrolysis, often by orders of magnitude compared to lower temperatures.[5]
Q3: Are there any structural modifications that can enhance the stability of 1,3-oxathiolan-5-one derivatives?
Yes, while the core ring structure is inherently reactive, certain modifications can improve stability. These strategies are often employed in prodrug design to control the rate of drug release.[10][11]
Steric Hindrance: Introducing bulky substituents near the carbonyl carbon (at the C2 position of the ring) can sterically hinder the approach of a nucleophile (like water or hydroxide), thereby slowing the rate of hydrolysis.
Electronic Effects: Attaching electron-withdrawing groups to the ring system can sometimes influence the electrophilicity of the carbonyl carbon. However, this effect can be complex and may not always lead to increased stability. Careful structure-activity relationship (SAR) studies are required to optimize for stability.
Q4: What are the best practices for storing aqueous solutions and solid samples of these compounds?
Solid Form: Store solid 1,3-oxathiolan-5-one derivatives in a desiccator at low temperatures (e.g., -20°C) to protect them from atmospheric moisture and heat.[8] The container should be tightly sealed.
Organic Stock Solutions: As mentioned previously, the best practice is to store compounds as concentrated stock solutions in a high-quality, anhydrous organic solvent (e.g., DMSO, DMF) at -20°C or -80°C.
Aqueous Solutions: Aqueous solutions should not be stored. They should be prepared fresh from an organic stock solution immediately before use for every experiment to ensure concentration accuracy and compound integrity.
References
LaRowe, D. E., & Amend, J. P. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(11), 111088. [Link]
Pace, C. G., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. J. Am. Chem. Soc.[Link]
Schroeder, M. E., et al. (2022). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Polym. Chem.[Link]
Pearson Education. (2024). Hydrolysis of Thioesters Explained. Pearson+.[Link]
American Chemical Society. (n.d.). Strategies in prodrug design. ACS.[Link]
Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. [Link]
Toti, K. S., et al. (2023). Expanding the toolbox of metabolically stable lipid prodrug strategies. Frontiers in Chemistry, 11, 1269815. [Link]
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... [Image]. ResearchGate.[Link]
Kumar, A., & Singh, R. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2713. [Link]
Kashyap, D. K., et al. (2015). A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one derivatives. Der Pharma Chemica, 7(8), 1133-1138. [Link]
Miller, C. A., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(6), 1026–1036. [Link]
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2251. [Link]
Sella, E., & Shabat, D. (2023). Strategy-Level Prodrug Synthesis. Angewandte Chemie International Edition, 62(28), e202303513. [Link]
Zhang, J., et al. (2014). Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution. Tetrahedron, 70(42), 7799-7804. [Link]
Sciforum. (2022). Parallel Synthesis of Structurally Diverse Heterocycle Compounds using Microwave Assisted Three Component Reaction. Preprints.org.[Link]
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. QbD Group.[Link]
Hamama, W. S., et al. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents. Synthetic Communications, 47(6), 565-575. [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Oxathiolan-5-one. PubChem Compound Database.[Link]
Kumar, A., & Singh, R. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680-2713. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Diastereoselectivity in Oxathiolane Glycosylation
Executive Summary
The synthesis of 1,3-oxathiolane nucleosides (e.g., Lamivudine, Emtricitabine) presents a unique stereochemical challenge compared to furanose-based nucleosides. The absence of a rigid ring structure and the "endo-cyclic" sulfur atom create a flexible envelope conformation that complicates face-selective attack.
This guide addresses the critical failure point: Low Diastereoselectivity during the
-glycosylation (Vorbrüggen coupling) step. We focus on the causality between Lewis acid selection, temperature control, and the thermodynamic equilibration required to achieve the bioactive -L-configuration (cis-2,5-disubstituted).
Module 1: The Mechanistic "Why"
Understanding the causality of isomeric mixtures.
Q: Why does my standard Vorbrüggen protocol (BSA/TMSOTf) yield a 1:1
mixture for oxathiolanes, whereas it works perfectly for ribose?
A: You are likely fighting the Anomeric Effect against Thermodynamics .
In standard ribose glycosylation, the C2-acyl group provides neighboring group participation (anchimeric assistance) to direct the incoming base to the
-face. 1,3-oxathiolanes lack this C2-directing group.
The Intermediate: Upon activation of the acetoxy/benzoate donor, you generate a sulfur-stabilized oxocarbenium ion.
Kinetic vs. Thermodynamic:
Kinetic Product: The nucleobase (silylated cytosine) attacks from the least sterically hindered face (often
, trans to the C5-substituent).
Thermodynamic Product: The desired bioactive form (often
, cis-2,5) is frequently the thermodynamic sink, but it requires reversible conditions to accumulate.
The Fix: If you stop the reaction too early or run it too cold, you lock in the kinetic mixture. You must push the equilibrium.
Visualizing the Pathway
The following diagram illustrates the divergence between kinetic trapping and thermodynamic equilibration.
Figure 1: The mechanistic divergence in oxathiolane glycosylation. Note that
-anomers can re-ionize and convert to under thermodynamic conditions.
Module 2: The "Knobs" – Reaction Conditions
Optimizing Lewis Acids and Temperature.
Q: Which Lewis Acid should I use to favor the
-cis isomer?
A: The choice dictates whether you are operating under kinetic or thermodynamic control.
Lewis Acid
Characteristics
Recommended For
Mechanism Note
TMSOTf
Mild, soluble.
Ribose couplings; Kinetic control.
Often fails to re-ionize the -product for equilibration.
Strong, chelating.
Oxathiolanes (Standard).
Promotes anomerization via bidentate chelation.
TMSI
Iodide is nucleophilic.
Difficult Substrates.
Generates a reactive glycosyl iodide intermediate that favors -attack via inversion.
Very aggressive.
Last resort.
Can cleave protecting groups; often leads to decomposition.
Q: I am using
but still getting low selectivity (60:40). What now?
A: You likely have a Temperature/Time mismatch.
For 1,3-oxathiolanes, the
-anomer is often generated via in situ anomerization.
Initial Coupling: Run at
to couple the base.
Equilibration Phase: Warm the reaction to
(or even mild reflux in DCE) and hold for 4–12 hours. Monitor by HPLC. You should see the -peak diminish and the -peak grow.
Solvent Effect: Switch from Dichloromethane (DCM) to 1,2-Dichloroethane (DCE) if higher temperatures are needed.
Module 3: The "Chassis" – Chiral Auxiliaries
When process control isn't enough, use structural control.
Q: How do I guarantee enantiomeric purity before the messy glycosylation step?
A: Do not rely solely on the coupling to set stereochemistry. The industry standard (GSK/ViiV Healthcare route) uses L-Menthol as a chiral auxiliary.
The L-Menthol Strategy:
Synthesis: React L-menthyl glyoxylate with 1,4-dithiane-2,5-diol.
Resolution: The bulky menthyl group forces the formation of a specific diastereomer of the oxathiolane core (usually the (2R,5R)-intermediate).
Crystallization: This intermediate is a solid and can be crystallized to
diastereomeric excess (de) before you ever add the cytosine base.
Coupling: When you couple this purified donor, the pre-set chirality at C5 directs the incoming base to the correct position relative to the ring.
Q: My menthyl-oxathiolane intermediate is an oil, not a solid. Why?A: Check your L-menthol source purity . It must be optical grade. Also, trace acids can cause equilibration to the liquid trans-isomer. Recrystallize from Hexane/Ethyl Acetate to isolate the solid cis-isomer.
Module 4: Validated Protocol
A self-validating workflow for
-selective synthesis.
Protocol: Vorbrüggen Coupling with In-Situ Anomerization
Base: Silylated Cytosine (generated via HMDS/TMSCl).
Lewis Acid: TMSI (Trimethylsilyl iodide) or
.
Solvent: Anhydrous DCE (Moisture
ppm).
Step-by-Step:
Silylation: Suspend Cytosine (1.1 equiv) in HMDS with catalytic ammonium sulfate. Reflux until clear (2–4 h). Evaporate excess HMDS completely (residual HMDS quenches the Lewis Acid).
Dissolution: Dissolve the silylated base and the Oxathiolane Donor (1.0 equiv) in DCE under Argon.
Activation (0°C): Add TMSI (1.2 equiv) dropwise at
.
Checkpoint: TLC should show consumption of starting material within 30 mins. At this stage,
ratio may be 50:50.
Equilibration (RT): Warm to room temperature. Stir for 6–12 hours.
Mechanism:[1][2][3][4][5][6] The iodide allows reversible cleavage of the glycosidic bond, funneling the mixture to the thermodynamic
-isomer.
Quench: Pour into cold aqueous
containing 10% (to quench iodine color).
Isolation: Extract with DCM. The crude product should show
-selectivity .
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing glycosylation failures.
References
Liotta, D. C., et al. "The Synthesis of 1,3-Oxathiolane Nucleosides."[7] Journal of Organic Chemistry, 1991.
Foundational text on the discovery of 3TC and the initial stereochemical challenges.
Vorbrüggen, H., & Ruh-Pohlenz, C. "Handbook of Nucleoside Synthesis." John Wiley & Sons, 2001.
The definitive guide on silyl-Hilbert-Johnson coupling mechanisms.
Whitehead, A. J., et al. "A Practical Enantioselective Synthesis of Lamivudine."[5][8] Tetrahedron Letters, 2005.[8]
Describes the GSK process using L-menthol for chiral resolution.
Liotta, D. C., et al. "Oxathiolane Nucleoside Analogues." U.S. Patent 5,204,466, 1993.
Detailed experimental procedures for Lewis acid catalyzed glycosyl
Moyo, M., et al. "Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals."[9] Arkivoc, 2020.[8][10]
Modern process chemistry optimization for the chiral auxiliary precursor.
Technical Guide: IR Spectroscopy Characteristic Bands for Oxathiolan-5-one Carbonyls
This guide details the infrared (IR) spectroscopic characterization of 1,3-oxathiolan-5-ones, a class of activated thiolactone derivatives widely used as intermediates in peptide chemistry, nucleoside synthesis (e.g., La...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the infrared (IR) spectroscopic characterization of 1,3-oxathiolan-5-ones, a class of activated thiolactone derivatives widely used as intermediates in peptide chemistry, nucleoside synthesis (e.g., Lamivudine precursors), and as prodrug scaffolds.[1]
Executive Summary
1,3-Oxathiolan-5-ones are five-membered heterocyclic lactones containing both oxygen and sulfur. Their infrared spectrum is dominated by a high-frequency carbonyl stretching vibration (
), which serves as a critical diagnostic marker for ring integrity and chemical reactivity.[1]
Compared to their oxygen analogs (1,3-dioxolan-4-ones), oxathiolan-5-ones exhibit a slightly lower carbonyl frequency due to the electronic influence of the sulfur atom, yet they maintain a frequency significantly higher than acyclic esters, reflecting their ring strain and "active ester" character.[1] This guide provides a comparative spectral analysis to assist researchers in reaction monitoring and structural validation.
Characteristic IR Bands: The Spectral Fingerprint
The identification of 1,3-oxathiolan-5-ones relies primarily on the carbonyl stretch. However, a holistic analysis requires evaluating the supporting bands from the thioether linkage and the ring system.[1]
Mechanistic Insight: The high frequency (compared to acyclic esters at ~1740 cm⁻¹) is driven by ring strain in the five-membered lactone.[2] The presence of the sulfur atom at position 3 (beta to the carbonyl) modulates this frequency.[1] While oxygen at position 3 (in dioxolanones) would inductively withdraw electron density and raise the frequency further (~1795 cm⁻¹), the less electronegative sulfur results in a slightly lower shift, balancing strain with reduced inductive withdrawal.[1]
Secondary Characteristic Bands
Vibration Mode
Frequency (cm⁻¹)
Intensity
Notes
C–S Stretch
650 – 700
Weak
Often obscured in the fingerprint region; useful for confirming S-inclusion vs. dioxolanes.
To validate the structure, it is essential to distinguish the oxathiolan-5-one moiety from structural analogs.[1] The table below compares the carbonyl shifts of common 5-membered heterocycles used in similar synthetic contexts.
Table 1: Carbonyl Frequency Comparison of 5-Membered Heterocycles
Scaffold
Structure Type
(cm⁻¹)
Reactivity/Stability Profile
1,3-Dioxolan-4-one
Bis-oxygen Lactone
1790 – 1800
Highest Reactivity. Highly strained; extremely susceptible to hydrolysis.
1,3-Oxathiolan-5-one
Thiolactone Hybrid
1765 – 1785
High Reactivity. "Active ester" equivalent; stable enough for isolation but reactive toward amines.[4]
-Butyrolactone
Simple Lactone
1770 – 1780
Moderate Reactivity. Standard reference point for 5-membered rings.
Thiazolidinone
Lactam/Thio-analog
1680 – 1720
Lower Reactivity. Amide-like resonance lowers frequency significantly.[3]
Acyclic Thioester
S-Acyl
1690 – 1700
Reactive, but lacks ring strain enhancement.
Analyst Note: If your spectrum shows a band >1790 cm⁻¹, suspect the formation of a dioxolanone (if glycolic acid was present) or an anhydride impurity.[1] If the band is <1720 cm⁻¹, the ring may have opened to the acyclic acid or formed a thiazolidinone if amines were present.[1]
Experimental Protocols
Protocol A: Sample Preparation for IR Analysis[1]
Solvent Selection: Avoid protic solvents (Methanol, Water) as these scaffolds are hydrolytically unstable.[1] Use Dichloromethane (DCM) or Chloroform (CHCl₃) for solution cells.[1]
Neat Analysis (ATR): Preferred method. Ensure the crystal is dry.[1] The "neat" values are typically 5–10 cm⁻¹ lower than solution values due to intermolecular dipole interactions.[1]
Protocol B: Self-Validating Hydrolysis Test
To confirm the "active ester" nature of the carbonyl, perform a controlled hydrolysis experiment.[1] This serves as a functional validation of the peak assignment.[1]
Baseline Scan: Record the spectrum of the pure oxathiolan-5-one (Band A: ~1775 cm⁻¹).
Challenge: Add 1 drop of water/THF mixture to the sample.
Monitor: Rescan after 5–10 minutes.
Validation Criteria:
Disappearance: The band at 1775 cm⁻¹ should decrease.
Appearance: A new band at ~1710–1720 cm⁻¹ (free carboxylic acid C=O) and a broad region at 2500–3300 cm⁻¹ (COOH O-H stretch) should appear.
If the 1775 band remains unchanged after 30 mins, the compound is likely a stable isomer or lacks the activated lactone functionality.[1]
Structural Identification Workflow
The following diagram illustrates the decision logic for identifying the oxathiolan-5-one ring during synthesis (e.g., condensation of an aldehyde with mercaptoacetic acid).
Figure 1: Logic flow for IR-based validation of oxathiolan-5-one synthesis.
References
Comparison of Lactone Carbonyl Frequencies
Title: Infrared Spectra of Carbonyl Compounds and Derivatives.[5][2][4][6][7][8][9][10][11]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Reactivity Guide: Trifluoromethyl vs. Methyl 1,3-Oxathiolan-5-ones
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the design of nucleoside analogs and chiral auxiliaries, the 1,3-oxathiolan-5-one scaffold is a critical intermediate. The substitution at the C2 position—specifically the choice between a methyl (-CH₃) and a trifluoromethyl (-CF₃) group—dictates not only the biological profile (lipophilicity, metabolic stability) but also the fundamental chemical reactivity during synthesis.
This guide analyzes the electronic and steric divergence between these two motifs.[1] While the methyl group behaves as a standard weak electron donor with minimal steric bulk, the trifluoromethyl group acts as a potent electron-withdrawing group (EWG) with a steric volume approximating an isopropyl group. This shift fundamentally alters ring stability, nucleophilic susceptibility, and hydrolysis kinetics.
Physicochemical & Electronic Profiling
The reactivity differences stem from three core physical parameters: Inductive Effects , Steric Bulk , and Lipophilicity .
Parameter
Methyl (-CH₃) Oxathiolanone
Trifluoromethyl (-CF₃) Oxathiolanone
Impact on Reactivity
Electronic Effect
Weak Donor (+I)
Strong Acceptor (-I)
CF₃ decreases electron density at C2, increasing the acidity of α-protons (if present) and stabilizing the hemiacetal bond.
Steric Volume (V_v)
~23 ų
~43 ų
CF₃ is significantly bulkier (similar to i-Pr), hindering nucleophilic attack at the adjacent C2 center.
C-X Bond Energy
~100 kcal/mol (C-H)
~116 kcal/mol (C-F)
The CF₃ group is metabolically inert; the methyl group is a site for metabolic oxidation.
Lipophilicity (π)
0.56
0.88
CF₃ analogs show higher membrane permeability and binding to hydrophobic pockets.
Hydration Constant
Low
High
Precursor trifluoromethyl ketones form stable hydrates, making ring closure thermodynamically more demanding.
Synthetic Accessibility & Stability
3.1. Ring Formation Thermodynamics
The synthesis of 1,3-oxathiolan-5-ones typically involves the condensation of mercaptoacetic acid with a ketone.
Methyl Variant (Acetone-derived): The reaction is facile. Acetone reacts readily with mercaptoacetic acid under acid catalysis (e.g., p-TsOH) with azeotropic water removal. The equilibrium favors the ring product.
Trifluoromethyl Variant (Trifluoroacetone-derived): The reaction is complicated by the "stable hydrate" phenomenon. Trifluoroacetone exists largely as a gem-diol in the presence of water due to the electron-withdrawing CF₃ group destabilizing the carbonyl dipole.
Consequence: Stronger dehydrating conditions (e.g., DCC, molecular sieves, or aggressive Dean-Stark reflux) are required to drive the equilibrium toward the oxathiolanone.
3.2. Hydrolytic Stability
Methyl: Susceptible to acid-catalyzed hydrolysis, reverting to the open-chain thiol and ketone.
Trifluoromethyl: The ring is paradoxically more stable to hydrolysis in neutral media due to the strengthening of the C2–O bond (anomeric-like stabilization), but under basic conditions, the "haloform-like" cleavage can occur if the ring opens.
Reactivity Profiles: Nucleophilic Attack & Ring Opening
The primary application of these scaffolds involves nucleophilic attack, often to introduce a nucleobase (in antiviral synthesis) or to ring-open with an amine.
Mechanism Visualization (DOT)
The following diagram illustrates the divergent pathways for nucleophilic attack.
Caption: Divergent reaction pathways driven by steric bulk vs. electronic activation.
Detailed Comparison
Attack at C5 (Lactone Carbonyl):
Methyl: Rapid aminolysis. Used to generate mercapto-amides.
Trifluoromethyl: The -I effect of CF₃ propagates through the ring, making the C5 carbonyl more electrophilic. However, if the nucleophile is bulky, the reaction rate may decrease due to the distal steric bulk of the CF₃ group at C2.
Attack at C2 (Acetal Center):
Methyl: C2 is relatively inert to nucleophiles unless activated by Lewis acids (e.g., in glycosylation-type reactions with silylated bases).
Trifluoromethyl: The C2 position is electron-deficient. While sterically hindered, it is highly activated for reactions involving Lewis Acid catalysis (e.g., TiCl₄ mediated coupling). The resulting glycosidic bond is significantly more stable to metabolic cleavage.
Experimental Protocols
Protocol A: Synthesis of 2-Substituted-1,3-Oxathiolan-5-ones
Objective: Demonstrate the dehydration difficulty of CF₃ analogs.
Materials:
Mercaptoacetic acid (1.0 equiv)
Carbonyl source: Acetone (Methyl) vs. Trifluoroacetone (CF₃)
Catalyst: p-TsOH (5 mol%)
Solvent: Toluene (anhydrous)
Workflow:
Setup: Equip a 250 mL RBF with a Dean-Stark trap and reflux condenser.
Methyl Run: Add acetone (1.5 equiv), mercaptoacetic acid, and p-TsOH to toluene. Reflux.
Observation: Water separation is rapid (1-2 hours). Yield >90%.
CF₃ Run: Add trifluoroacetone (1.5 equiv). Note: Trifluoroacetone is volatile (bp 22°C); use a cold finger or sealed pressure tube if possible, or use the hydrate form with excess dehydrating agent.
Modification: Standard reflux will lose the reagent. Recommended: Use DCC (1.1 equiv) in DCM at 0°C -> RT instead of Dean-Stark reflux.
Observation: Reaction is slower. Requires 12-24 hours. Yield ~65-75%.
Workup: Filter urea byproduct (if DCC used), wash with NaHCO₃, dry over MgSO₄, concentrate.
Protocol B: Comparative Hydrolysis Assay
Objective: Quantify ring stability.
Dissolve 100 mg of each product in 5 mL THF/Water (1:1).
Add 10 µL of 1M NaOH (catalytic base).
Monitor by TLC or ¹H NMR every 15 minutes.
Methyl Result: Rapid disappearance of ring signals; appearance of free thiol.
CF₃ Result: Slower degradation. The CF₃ group stabilizes the ring against initial hydroxide attack due to the repulsion of the incoming anion by the electron-rich fluorine shell, despite the inductive attraction.
Case Study: Applications in Nucleoside Analog Synthesis
In the synthesis of drugs like Emtricitabine or Lamivudine , the oxathiolane ring is the sugar mimic.
Methyl (Lamivudine precursor): The 2-methyl group is standard. The synthesis relies on the kinetic resolution or chiral auxiliary approach to set the stereochemistry at C2.
Trifluoromethyl Analogs: When a CF₃ is introduced at C2 (or C5 in modified scaffolds), the diastereoselectivity of the glycosylation step (coupling with the base) changes.
Data: The trans/cis ratio often improves with CF₃ substitution due to the "dipole-dipole repulsion" between the CF₃ group and the incoming silylated base, favoring the thermodynamic product more strongly than the methyl variant.
References
Electronic Effects in Heterocycles
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2][3][4][5]
Mass Spectrometry Fragmentation of Trifluoromethyl Heterocycles: A Comparative Technical Guide
Topic: Mass spectrometry fragmentation patterns of trifluoromethyl heterocycles Content Type: Publish Comparison Guides Executive Summary The incorporation of trifluoromethyl ( ) groups into heterocyclic scaffolds is a c...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass spectrometry fragmentation patterns of trifluoromethyl heterocycles
Content Type: Publish Comparison Guides
Executive Summary
The incorporation of trifluoromethyl (
) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting metabolic stability and enhanced lipophilicity to drug candidates. However, the unique electronic properties of the bond create distinct mass spectrometric (MS) signatures that deviate from standard hydrocarbon fragmentation rules.[1]
This guide provides a technical comparison of fragmentation pathways for
-substituted heterocycles, contrasting ionization modes (EI vs. ESI) and analyzing the structural "blind spots" that occur with regioisomers. It is designed for analytical scientists requiring robust protocols for structural elucidation.
The "Fluorine Effect" in Mass Spectrometry
The trifluoromethyl group acts as a powerful electron-withdrawing group (EWG), significantly altering bond dissociation energies and charge localization. Unlike alkyl groups, which direct fragmentation via inductive donation, the
group often directs fragmentation through:
Radical Stability: The formation of the
radical is thermodynamically favored.
Fluorine Migration: Intramolecular transfer of fluorine atoms to cationic centers (rearrangements).
HF Elimination: A characteristic neutral loss (
) often observed in even-electron ions (ESI).
Comparative Analysis: Ionization Modes
The choice of ionization technique dictates the observed fragmentation landscape.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Energy Regime
Hard (~70 eV)
Soft (Thermal/Electric Field)
Primary Ion
Radical Cation ()
Protonated Molecule ()
Dominant Pathway
-Cleavage (Loss of , )
HF Elimination () or Charge Remote Frag.
Structural Insight
"Fingerprint" heavy; extensive skeletal rupture
Preserves molecular weight; requires CID for fragments
Key Limitation
Often obliterates the Molecular Ion ()
Isomers often yield identical product ion spectra
Mechanistic Fragmentation Pathways
Understanding the specific bond cleavages is essential for interpreting spectra of unknown impurities or metabolites.
Pathway A: The
-Cleavage (Radical Loss)
In EI-MS, the molecular ion (
) often stabilizes by ejecting the stable trifluoromethyl radical.
Diagnostic Peak:
Mechanism: Homolytic cleavage of the
bond.
Prevalence: High in aromatic heterocycles (pyridines, indoles).[1]
Pathway B: Piperazine Ring Collapse (Case Study)
For drug-like molecules containing saturated heterocycles (e.g., piperazines) attached to a
-aryl group, the saturated ring fragments before the group.
Case Study Data: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
145 confirms that the bonds are stronger than the heterocyclic bonds under these conditions.
Pathway C: Regioisomeric Blindness
A critical challenge in MS analysis of
-heterocycles is the lack of differentiation between positional isomers (e.g., ortho-, meta-, para- substitution) in standard EI spectra.
Comparative Data: TFMPP Isomers (EI-MS at 70 eV)
Ion ()
2-TFMPP (Ortho)
3-TFMPP (Meta)
4-TFMPP (Para)
Interpretation
230 ()
~20%
~20%
~20%
Molecular Ion
188 (Base)
100%
100%
100%
Piperazine ring loss
145
~40%
~40%
~40%
Aryl Cation
Conclusion
Indistinguishable
Indistinguishable
Indistinguishable
MS alone fails.
Note: Differentiation requires chromatographic separation (GC retention times) or IR spectroscopy.[1]
Visualizing the Fragmentation Logic
The following diagram illustrates the competing pathways for a generic
-substituted aryl-piperazine, highlighting the decision points between radical loss and ring opening.
Figure 1: Competing fragmentation pathways for Trifluoromethylphenylpiperazine (TFMPP).[1][3][5][6] The piperazine ring cleavage (Path A) dominates over direct
Critical: Perform MS/MS (CID) with collision energies of 10, 20, and 40 eV to generate fragmentation trees.
Step 3: Data Interpretation (Decision Matrix)
Use the flowchart below to guide your analysis of the generated spectra.
Figure 2: Analytical decision matrix for identifying trifluoromethylated heterocycles. Note the critical step of derivatization or chromatographic separation when regioisomers are suspected.
References
Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS.
Source: Forensic Science International (PubMed)
[Link]
Publish Comparison Guide: HPLC Separation of 2-(Trifluoromethyl)-1,3-oxathiolan-5-one Isomers
This guide details the High-Performance Liquid Chromatography (HPLC) separation strategies for 2-(Trifluoromethyl)-1,3-oxathiolan-5-one and its critical isomeric derivatives. Part 1: Strategic Overview & Isomeric Definit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the High-Performance Liquid Chromatography (HPLC) separation strategies for 2-(Trifluoromethyl)-1,3-oxathiolan-5-one and its critical isomeric derivatives.
Part 1: Strategic Overview & Isomeric Definition
Before selecting a column, we must address a critical stereochemical distinction often overlooked in the literature for this specific scaffold.
The "Cis/Trans" vs. "Enantiomer" Paradox:
The core structure 2-(Trifluoromethyl)-1,3-oxathiolan-5-one (a lactone) possesses a single chiral center at C2 (bearing the -CF
group). Therefore, chemically, it exists as a pair of enantiomers ( and ), not cis/trans isomers.
However, in drug development (specifically for nucleoside analogs like fluorinated Lamivudine/Emtricitabine precursors), this lactone is frequently discussed alongside its 5-substituted derivatives (e.g., the 5-hydroxy lactol or 5-acetoxy intermediate). These derivatives introduce a second chiral center at C5 , creating diastereomers which are correctly designated as cis and trans .
Scenario A (The Lactone): You are separating the
enantiomers of the starting material. Requires Chiral HPLC.
Scenario B (The Intermediate): You are separating the cis vs. trans diastereomers of the lactol/acetate. Requires Achiral (RP/NP) HPLC.
This guide covers both scenarios, prioritizing the separation of the biologically relevant cis/trans diastereomers while addressing the enantiomeric purity of the core scaffold.
Part 2: Comparative Analysis of Separation Modes
Separation of Cis/Trans Diastereomers (Achiral Mode)
Applicable to: 5-hydroxy-2-(trifluoromethyl)-1,3-oxathiolane (Lactol) or 5-acetoxy derivatives.
The cis and trans isomers possess different physical properties (polarity, dipole moment), allowing separation on standard stationary phases.
Feature
Reversed-Phase (C18)
Normal-Phase (Silica)
Recommendation
Mechanism
Hydrophobic interaction. The -CF group significantly increases retention.
Adsorption/Polarity. Separation based on the orientation of the 5-OH/OAc relative to the ring heteroatoms.
Primary Choice
Selectivity ()
Moderate. Trans isomers often elute earlier due to higher polarity/solvation.
High. The cis isomer (often forming intramolecular H-bonds) elutes differently than the trans.
Applicable to: 2-(Trifluoromethyl)-1,3-oxathiolan-5-one (Lactone).
Separating the
and enantiomers requires a Chiral Stationary Phase (CSP).[2][3] The electron-withdrawing trifluoromethyl group creates a distinct dipole that interacts well with polysaccharide-based selectors.
CSP Type
Amylose Derivatives (e.g., AD-H)
Cellulose Derivatives (e.g., OD-H)
Performance
Interaction
H-bonding & Inclusion. The helical structure accommodates the oxathiolane ring.
Dipole-dipole & pi-pi interactions. Often superior for CF compounds.
High
Mobile Phase
Hexane/IPA (90:10).
Hexane/Ethanol (95:5).
Standard
Resolution ()
Typically > 2.0.
Typically > 3.0 (Baseline).
Excellent
Part 3: Detailed Experimental Protocols
Protocol A: Achiral Separation of Cis/Trans Diastereomers
Objective: Quantify the ratio of cis (desired) to trans (undesired) isomers of the 5-substituted intermediate.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
Expected Results: The more polar isomer (typically trans in this scaffold due to exposed polar groups) elutes first. The -CF
group provides significant retention, pushing the peaks to the 8-12 minute window.
Protocol B: Chiral Separation of Enantiomers
Objective: Determine the Enantiomeric Excess (%ee) of the 2-(trifluoromethyl)-1,3-oxathiolan-5-one lactone.
Column: Daicel Chiralpak® AD-H or Chiralcel® OD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) (90:10 v/v).
Note: For CF
compounds, adding 0.1% Trifluoroacetic acid (TFA) can sharpen peaks if peak tailing occurs, though usually not necessary for the neutral lactone.
Flow Rate: 0.8 mL/min.
Temperature: 20°C (Lower temperature often improves chiral recognition).
Detection: UV @ 215 nm.
Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Filter through 0.45 µm PTFE.
Expected Results: Baseline separation of
and enantiomers. The elution order must be determined by injecting a known standard, as the CF group can alter the expected binding affinity compared to non-fluorinated analogs.
Part 4: Mechanistic Visualization (Graphviz)
The following diagram illustrates the relationship between the synthesis pathway and the required separation technique, clarifying the "Cis/Trans" vs "Enantiomer" confusion.
Caption: Workflow distinguishing the enantiomeric separation of the lactone core from the diastereomeric (cis/trans) separation of the downstream lactol intermediates.
Part 5: Troubleshooting & Causality
Peak Tailing on C18:
Cause: Interaction of the lactone carbonyl or the sulfur lone pair with free silanols on the silica support.
Solution: Ensure the column is "end-capped" (e.g., Eclipse Plus or Luna C18(2)). Lower pH (using Formic Acid) protonates silanols, reducing secondary interactions.
Lack of Retention (Normal Phase):
Cause: The CF
group is highly lipophilic and electron-withdrawing, making the molecule less "sticky" to polar silica than non-fluorinated analogs.
Solution: Reduce the polarity of the mobile phase (e.g., use 98:2 Hexane:EtOH instead of 90:10).
"Ghost" Peaks in Chiral HPLC:
Cause: On-column hydrolysis. The oxathiolan-5-one ring is susceptible to opening in the presence of water or alcohols over long periods.
Solution: Use strictly anhydrous alcohols (IPA/EtOH) in the mobile phase and limit run times.
References
Liotta, D. C., et al. "Synthesis and antiviral activity of enantiomerically pure 1,3-oxathiolane nucleosides." Journal of Medicinal Chemistry.
BenchChem. "Application Notes: HPLC-Based Separation of Cis and Trans Isomers.
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." (Specifics on polysaccharide columns for heterocyclic compounds).
Sigma-Aldrich. "Basics of Chiral HPLC and Separation of Enantiomers." (Mechanistic details on inclusion complexing for CF3 groups).
Biological activity comparison of fluorinated vs non-fluorinated nucleosides
Biological Activity Comparison: Fluorinated vs. Non-Fluorinated Nucleosides Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The "Fluori...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Activity Comparison: Fluorinated vs. Non-Fluorinated Nucleosides
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The "Fluorine Effect" in Nucleoside Chemistry
In the rational design of nucleoside analogues, the substitution of hydrogen (H) or hydroxyl (-OH) groups with fluorine (F) is a pivotal strategy. This guide analyzes how this single atomic modification drastically alters biological activity, focusing on metabolic stability, ring conformation, and enzymatic recognition.
Why Fluorine?
Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). It can replace -H with minimal steric perturbation or mimic -OH as an isostere.
Electronic Modulation: Fluorine is the most electronegative element. Its induction effect (
The biological divergence between fluorinated and non-fluorinated nucleosides stems from two core mechanistic alterations: Sugar Puckering and Glycosidic Stability .
A. Sugar Pucker & Polymerase Recognition
The ribose ring is never planar; it oscillates between "North" (C3'-endo) and "South" (C2'-endo) conformations.
Non-Fluorinated (e.g., Cytidine): Exists in a rapid equilibrium, favoring C3'-endo in RNA (A-form helix) and C2'-endo in DNA (B-form helix).
Fluorinated (e.g., 2'-F-nucleosides): The high electronegativity of fluorine creates a "gauche effect" with the ring oxygen.
2'-
-F (e.g., Gemcitabine): Favors the South (C2'-endo) conformation, mimicking Deoxyribose. This allows it to be recognized by DNA polymerases.
2'-
-F: Can favor North (C3'-endo) , mimicking Ribose. This is critical for RNA polymerase inhibitors (e.g., Sofosbuvir).
B. Metabolic Stability (Glycosidic Bond)
Nucleosides are rapidly degraded by phosphorylases that cleave the glycosidic bond.
Mechanism: The electron-withdrawing fluorine destabilizes the oxocarbenium ion transition state required for bond cleavage.
Result: Fluorinated analogues (e.g., 2'-F-ara-A) have significantly longer plasma half-lives than their non-fluorinated parents (e.g., Adenosine).
Case Study: Gemcitabine (dFdC) vs. Cytidine (dC)
Gemcitabine (2',2'-difluorodeoxycytidine) is the gold standard for illustrating how fluorination transforms a physiological nutrient into a potent cytotoxin.
Comparative Kinetic Data
The following table summarizes the kinetic parameters of Gemcitabine versus its natural parent, Deoxycytidine (dC), against key enzymes.
Enzyme Target
Parameter
Deoxycytidine (Natural)
Gemcitabine (Fluorinated)
Biological Implication
Deoxycytidine Kinase (dCK)
(M)
1.5
4.6
dFdC is a slightly poorer substrate but is still efficiently phosphorylated to the active monophosphate.
Cytidine Deaminase (CDA)
(M)
46.3
95.7
Critical: dFdC is deaminated 2x slower, extending its systemic half-life.
DNA Polymerase
(M)
0.9
21.0
dFdC-TP binds with lower affinity but is incorporated.[1]
DNA Polymerase
()
37
2.0
Incorporation is slower, but once added, it causes "Masked Chain Termination."
Data Sources: Kinetic values derived from purified human enzyme assays [1][2].[2]
Mechanism of Action: Self-Potentiation
Unlike Cytidine, Gemcitabine induces its own activation through a unique feedback loop.
Figure 1: Gemcitabine Self-Potentiation Pathway. The diphosphate metabolite (dFdCDP) inhibits Ribonucleotide Reductase (RNR), depleting the natural dCTP pool.[3][4][5][6] This reduces competition for the kinase and polymerase, enhancing Gemcitabine's own incorporation.
Experimental Protocols
To objectively compare a novel fluorinated nucleoside against a non-fluorinated standard, the following self-validating protocols are recommended.
Protocol A: In Vitro Metabolic Stability (Microsomal)
Objective: Quantify the stabilization effect of fluorine substitution on the glycosidic bond and base.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compounds: Fluorinated Nucleoside vs. Non-Fluorinated Parent (1
M final).
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow:
Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.
Initiation: Add Test Compound (1
M). Initiate reaction by adding NADPH solution.[7][8]
Sampling: At
min, remove 50 L aliquots.
Quenching: Immediately dispense into 150
L Stop Solution. Centrifuge at 4,000 rpm for 20 min to pellet proteins.
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Calculation: Plot
vs. time. The slope gives half-life: .
Validation Criteria: Positive control (e.g., Testosterone) must show high clearance; Negative control (e.g., Warfarin) must be stable.
Objective: Determine if the fluorinated analog acts as a competitive inhibitor or chain terminator.
Workflow:
System: Recombinant DNA Polymerase (e.g., Pol
) + Primer/Template duplex.
Variable: Vary concentration of Fluorinated-Triphosphate (0.1 – 100
M) while keeping natural dNTPs constant, or vice versa.
Reaction: Incubate for short intervals (e.g., 1-5 min) to ensure initial velocity conditions (
primer consumption).
Detection: PAGE (Polyacrylamide Gel Electrophoresis) with radiolabeled primer or fluorescence polarization.
Data Fit: Fit rates to the Michaelis-Menten equation to derive
(inhibition constant).
Interpretation: A low ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
indicates high potency. If the product length is , it confirms chain termination.
References
Kierdaszuk, B. et al. (1999). Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase.[2] Biochemical Pharmacology. Link
Johnson, A.A. et al. (2003). Kinetic Analysis of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase. Journal of Biological Chemistry. Link
Murakami, E. et al. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 (Sofosbuvir). Journal of Biological Chemistry. Link
McGuigan, C. et al. (2014). Phosphoramidate ProTides of the Anticancer Agent Gemcitabine. Journal of Medicinal Chemistry. Link
FDA Access Data. (2013). Sofosbuvir (Sovaldi) Clinical Pharmacology and Biopharmaceutics Review. Link
Advanced Characterization of Diastereomeric Oxathiolanone Derivatives: A Comparative Guide
Executive Summary The precise characterization of 1,3-oxathiolan-5-one derivatives is a critical checkpoint in the synthesis of nucleoside analogues (e.g., Lamivudine, Emtricitabine) and chiral auxiliaries.[1] The biolog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The precise characterization of 1,3-oxathiolan-5-one derivatives is a critical checkpoint in the synthesis of nucleoside analogues (e.g., Lamivudine, Emtricitabine) and chiral auxiliaries.[1] The biological potency of these compounds is strictly governed by their stereochemistry. However, distinguishing between cis and trans diastereomers in this heterocyclic class is notoriously difficult due to the flexibility of the five-membered ring (half-chair vs. envelope conformations), which often collapses standard scalar coupling (
This guide objectively compares High-Field NMR Spectroscopy against chromatographic and crystallographic alternatives. It establishes a self-validating NMR protocol that integrates scalar coupling analysis with dipolar relaxation (NOE) and computational modeling to ensure unambiguous stereochemical assignment.
Comparative Analysis: NMR vs. Alternatives
While X-ray crystallography remains the "gold standard" for absolute configuration, it is often impractical for rapid, in-process diastereomeric ratio (dr) determination.[1] Below is a technical comparison of the primary characterization modalities.
Table 1: Performance Matrix of Characterization Techniques
Purity profile, quantitative dr, isolation of isomers.
Absolute configuration (R/S), bond lengths/angles.
Sample Requirement
~1–5 mg (non-destructive).
<1 mg (destructive/recovery possible).
Single crystal (high quality required).
Throughput
High (10–30 min/sample).
Medium (method development required).
Low (days to weeks).
Stereo-Specificity
High (via NOE/ROE), but requires interpretation.[1]
High (if peaks resolve), but requires reference standards.[1]
Definitive .
Limitation
Signal overlap in complex mixtures; conformational averaging.
Does not provide structural proof of identity without MS/NMR.
Cannot analyze liquid mixtures; "crystal packing" forces may distort conformation.
Verdict: NMR is the superior tool for in situ reaction monitoring and rapid structural elucidation of diastereomeric mixtures, provided a rigorous multi-parameter approach is used to overcome conformational ambiguity.
Technical Deep Dive: The NMR Characterization Workflow
The Conformational Challenge
The 1,3-oxathiolan-5-one ring exists in a dynamic equilibrium between two half-chair conformations (HC1 and HC2) or envelope forms.[1]
The Karplus Failure: In rigid systems, trans-diaxial protons show large couplings (
Hz) and cis-equatorial/axial protons show small couplings ( Hz).[1]
The Oxathiolanone Reality: Due to ring puckering and electronegativity effects of the sulfur and oxygen atoms, both cis and trans isomers often exhibit
values in the intermediate range (4–7 Hz), rendering 1D NMR insufficient for assignment.
Critical NMR Parameters
A. Scalar Coupling ()
While not definitive on its own, the magnitude of
often follows the trend:
Trans Isomers: Typically display larger coupling (
Hz) if the ring adopts a conformation where protons are pseudo-antiperiplanar.
Caveat: In specific 2,4-disubstituted systems, this trend can invert.[1] Always validate with NOE.
B. Chemical Shift Anisotropy ()
The magnetic anisotropy of the C=O group and the sulfur atom creates distinct shielding zones.
H-5 Protons: Often appear as doublets or doublets of doublets (dd) between 5.0–6.0 ppm.[1]
Substituent Effects: An aromatic group at C-2 will shield the C-5 protons differently in cis vs. trans arrangements. In cis-2-phenyl-1,3-oxathiolan-5-one, the phenyl ring often shields the cis-H5, shifting it upfield relative to the trans isomer.[1]
C. Dipolar Coupling (NOE/ROE)
This is the self-validating step.
Cis: Strong NOE correlation between H-2 and H-5 (or substituents at these positions).
Trans: Weak or absent NOE between H-2 and H-5; potential NOE between H-2 and H-4 if spatially proximal.[1]
Experimental Protocol: Self-Validating Assignment
Phase 1: Sample Preparation & 1D Screening[1]
Solvent Selection: Dissolve 5-10 mg of the mixture in 0.6 mL DMSO-d6 or Benzene-d6 .
Why? CDCl3 is common but Benzene-d6 often resolves overlapping diastereomeric signals via ASIS (Aromatic Solvent-Induced Shift).[1]
Acquisition: Acquire a standard
spectrum (minimum 64 scans) with sufficient digital resolution (acquisition time > 3 sec) to resolve fine splitting.
Phase 2: The "Decision Tree" Logic
Identify H-5 Signals: Locate the diagnostic protons alpha to the carbonyl/oxygen (typically 5.0–6.0 ppm).
Calculate
:
If
Hz between isomers: Tentatively assign larger to trans (subject to NOE confirmation).
If
Hz: Stop. Do not assign based on coupling. Proceed immediately to Phase 3.
Phase 3: Definitive 2D NOESY/ROESY[1]
Pulse Sequence: Use a phase-sensitive NOESY (e.g., noesygpphpp).[1]
Mixing Time (
): Set to 400–600 ms for small molecules (MW < 500).
Note: If the molecule is medium-sized or viscous solvent is used, ROESY is preferred to avoid the zero-crossing point of the NOE.
Analysis:
Look for cross-peaks between H-2 and H-5 .
Presence of Cross-Peak: Confirms Cis geometry (protons on the same face).[2]
Absence of Cross-Peak: Suggests Trans , but verify with a positive control NOE (e.g., between geminal protons or adjacent fixed protons) to ensure the experiment worked.
Visualization of Workflows
Diagram 1: Characterization Decision Tree
This logic flow ensures scientific integrity by preventing false assignments based on ambiguous coupling constants.
Caption: Logical workflow for stereochemical assignment of oxathiolanone derivatives, prioritizing dipolar coupling (NOE) over scalar coupling (J) to avoid errors from conformational flexibility.
Diagram 2: Mechanistic Rationale of NOE
Visualizing why NOE is the "Truth Source" for these heterocycles.
Caption: The physical basis of NOE differentiation. The r^-6 dependence of the NOE signal makes it a sensitive ruler for the spatial distance between H-2 and H-5 protons.
References
Stereochemistry of 1,3-Oxathiolane Derivatives
Comparison of NMR data and molecular modeling for conformational analysis.
Source:[1]
NMR Determination of Enantiomeric Purity
Review of chiral derivatizing agents and NMR techniques.
Source:[1]
Dynamic Covalent Kinetic Resolution of Oxathiolanones
Experimental data on cis/trans chemical shifts and coupling constants.
Source:[1]
BenchChem Guide to Isomer Differentiation
Protocols for distinguishing cis/trans isomers using coupling constants.[3]
Source:
Castagnoli–Cushman Protocol & Stereochemical Assignment
Application of NOESY for assigning configurations when J-values are ambiguous.
Source:[1]
Personal protective equipment for handling 2-(Trifluoromethyl)-1,3-oxathiolan-5-one
Executive Summary & Chemical Identity 2-(Trifluoromethyl)-1,3-oxathiolan-5-one is a specialized heterocyclic building block, primarily utilized as a masked equivalent of trifluoroacetaldehyde or for introducing the motif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
2-(Trifluoromethyl)-1,3-oxathiolan-5-one is a specialized heterocyclic building block, primarily utilized as a masked equivalent of trifluoroacetaldehyde or for introducing the
motif into bioactive peptides and heterocycles.
While valuable for its ability to introduce lipophilic fluorinated groups, its safety profile is defined by two competing chemical behaviors:
Electrophilicity: The thiolactone ring is highly susceptible to nucleophilic attack (acylation).
Hydrolytic Instability: Upon contact with ambient moisture, the ring opens to release thioglycolic acid derivatives and trifluoroacetaldehyde hydrates, posing both inhalation and contact risks.
This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol.
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the mechanism of injury.
Functional Group
Reactivity Driver
Physiological Hazard
Thiolactone Ring
High ring strain; Acylating agent.
Sensitization & Irritation: Reacts with skin proteins (nucleophiles), leading to contact dermatitis or chemical burns.
Inhalation Toxicity: Decomposes to release acidic sulfur species (stench/irritant) and fluorinated aldehydes.
Critical Insight: The presence of a "sulfur stench" is a lagging indicator of containment breach. If you smell it, the compound has already hydrolyzed, and you have been exposed to vapors.
Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged handling of fluorinated heterocycles due to the "like-dissolves-like" permeation principle.
5-8 mil Nitrile (Disposable). Why: Provides dexterity and protects the expensive inner laminate glove from physical abrasion.
Respiratory
Primary Control
Fume Hood (Face velocity 80-100 fpm). Mandatory: Volatility of hydrolysis products requires active ventilation.
Secondary (Spill)
Full-face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Note: N95 is useless against vapors.
Ocular
Primary
Chemical Splash Goggles (Indirect Vent). Why: Safety glasses allow vapors to bypass and irritate the mucosa.
Body
Standard
Lab Coat (Cotton/Poly) + Chemical Apron (if handling >100mL).
Operational Workflow: The "Dry Chain" Protocol
The safety of this compound is directly tied to moisture exclusion. The following workflow uses a Self-Validating System : if the glassware fogs or the liquid turns cloudy, the safety protocol has failed.
Visualization: Synthesis & Handling Logic
Figure 1: The "Dry Chain" workflow ensures containment of hydrolysis byproducts. Any visual cloudiness triggers immediate disposal.
Step-by-Step Protocol
Pre-Inspection: Before opening the bottle, inspect for precipitate or cloudiness.
Pass: Liquid is clear/colorless.
Fail: Liquid is cloudy or smells strongly of sulfur/rotten eggs outside the bottle. Do not use.
Atmospheric Control:
Never open the bottle to open air.
Insert a needle connected to an inert gas line (Nitrogen/Argon) to equalize pressure.
Transfer:
Use a glass syringe with a Luer-lock needle.
Why: Plastic syringes can swell due to the fluorinated solvent effect; glass is impervious.
Quenching (The Critical Step):
Do not dump unreacted reagent into the sink.
Quench reaction mixtures slowly into a stirred solution of dilute NaOH or Sodium Hypochlorite (Bleach) to oxidize/neutralize the sulfur byproducts before disposal.
Emergency Response & Disposal
Spill Management
If a spill occurs (>5 mL):
Evacuate the immediate area to allow vapors to vent via the fume hood.
Don PPE: Full-face respirator (OV/AG cartridges) + Laminate gloves.
Neutralize: Cover the spill with an absorbent pad soaked in 10% Sodium Carbonate or a commercial sulfur-neutralizing spill kit.
Collect: Place absorbent materials in a double-bagged, sealed container.
Labeling: Must explicitly state "Contains Organic Fluorides" and "Potential Sulfide Generator" to prevent mixing with acids in the central waste facility.
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Fluorinated Thiolactones. PubChem. [Link]
Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Chemical Resistance Selection Chart for Fluorinated Compounds. U.S. Department of Labor. [Link][7]
American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine and Fluorinated Reagents. ACS Chemical Health & Safety. [Link]